Product packaging for Perindopril(Cat. No.:CAS No. 82834-16-0)

Perindopril

カタログ番号: B612348
CAS番号: 82834-16-0
分子量: 368.5 g/mol
InChIキー: IPVQLZZIHOAWMC-QXKUPLGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Perindopril is a nonsulfhydryl prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of compounds . After administration, it is metabolized to its active form, perindoprilat, which acts as a potent, competitive inhibitor of ACE . This inhibition blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, a key mechanism in the renin-angiotensin-aldosterone system (RAAS) . The subsequent reduction in angiotensin II and aldosterone leads to vasodilation and decreased sodium and water retention . This compound is a valuable tool for scientific investigation in models of hypertension and cardiovascular disease . Its research utility is supported by major clinical studies, such as the EUROPA trial, which demonstrated its role in reducing cardiovascular events in stable coronary artery disease models . A meta-analysis of randomized controlled trials further suggests that this compound may deliver distinct outcome benefits compared to other ACE inhibitors, challenging the assumption of a uniform class effect and highlighting its specific value for preclinical research . Studies also explore its use in fixed-dose combinations with agents like amlodipine, offering insights into synergistic therapeutic strategies for managing hypertension in research settings . This product is provided for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32N2O5 B612348 Perindopril CAS No. 82834-16-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVQLZZIHOAWMC-QXKUPLGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023440
Record name Perindopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Perindopril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.22e+00 g/L
Record name Perindopril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

82834-16-0, 107133-36-8
Record name Perindopril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82834-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perindopril [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082834160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perindopril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00790
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Perindopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-, (2S,3aS,7aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERINDOPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5GMK36KGY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Perindopril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Perindopril on Endothelial Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the intricate molecular mechanisms through which perindopril, a long-acting angiotensin-converting enzyme (ACE) inhibitor, exerts its beneficial effects on endothelial function. It provides a detailed overview of the signaling pathways, a summary of key quantitative data from clinical and preclinical studies, and a description of the experimental protocols used to derive these insights.

Introduction: The Endothelium and this compound's Role

The vascular endothelium is a critical regulator of vascular homeostasis, maintaining a delicate balance between vasodilation and vasoconstriction, inflammation and its resolution, and coagulation and fibrinolysis.[1][2] Endothelial dysfunction is a hallmark of cardiovascular diseases, characterized by reduced bioavailability of nitric oxide (NO), a pro-inflammatory state, and a prothrombotic environment.[1][2] this compound, by inhibiting the angiotensin-converting enzyme (ACE), plays a pivotal role in restoring endothelial function.[3][4][5] Its mechanism extends beyond blood pressure reduction, involving direct effects on the vascular wall that mitigate the progression of atherosclerosis and reduce cardiovascular events.[3][5][6][7] This guide will delve into the core molecular interactions and pathways modulated by this compound.

Core Mechanism: The Dual Action on RAS and KKS

This compound's primary mechanism of action is the inhibition of ACE, also known as kininase II. This inhibition has a dual consequence: it decreases the production of the potent vasoconstrictor Angiotensin II (Ang II) from the Renin-Angiotensin System (RAS) and simultaneously prevents the degradation of the vasodilator Bradykinin (BK) in the Kallikrein-Kinin System (KKS).[1][8] This dual action shifts the balance towards vasodilation, anti-inflammation, and anti-thrombosis, thereby improving endothelial function.

ACE Angiotensin-Converting Enzyme (ACE) AngII Angiotensin II ACE->AngII Converts Inactive Inactive Peptides ACE->Inactive Degrades This compound This compound This compound->ACE Inhibits AngI Angiotensin I AngI->ACE EndoDys Endothelial Dysfunction AngII->EndoDys Promotes Bradykinin Bradykinin Bradykinin->ACE EndoPro Endothelial Protection Bradykinin->EndoPro Promotes

Caption: Dual action of this compound on ACE.

Detailed Signaling Pathways

Attenuation of Angiotensin II-Mediated Endothelial Dysfunction

Angiotensin II is a key mediator of endothelial dysfunction, primarily through its interaction with the Angiotensin II Type 1 (AT1) receptor on endothelial cells.[1][9] This interaction triggers a cascade of detrimental effects, including increased production of reactive oxygen species (ROS) via NADPH oxidase, which scavenges NO to form peroxynitrite, thereby reducing NO bioavailability.[1] Ang II also promotes inflammation by upregulating adhesion molecules and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3][4] By reducing Ang II levels, this compound mitigates these harmful downstream effects.

cluster_0 This compound's Effect cluster_1 Downstream Endothelial Effects This compound This compound ACE ACE This compound->ACE Inhibits AngII Angiotensin II (Reduced) ACE->AngII Blocks Production AT1R AT1 Receptor AngII->AT1R Activates NADPH NADPH Oxidase AT1R->NADPH Activates Inflammation Inflammation (TNF-α) AT1R->Inflammation Promotes ROS ROS (e.g., O2-) NADPH->ROS Produces NO Nitric Oxide (NO) ROS->NO Scavenges EndoDys Endothelial Dysfunction (Vasoconstriction, Apoptosis) ROS->EndoDys Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite Peroxynitrite->EndoDys Inflammation->EndoDys

Caption: this compound's attenuation of Ang II signaling.
Potentiation of Bradykinin-Mediated Endothelial Protection

By preventing the degradation of bradykinin, this compound enhances its local concentration at the endothelium.[1][10] Bradykinin exerts its protective effects by binding to constitutively expressed B2 receptors and inducible B1 receptors on endothelial cells.[1][11][12] Activation of the B2 receptor is a key pathway for stimulating endothelial Nitric Oxide Synthase (eNOS) to produce NO.[1] This process involves G-protein coupling and downstream signaling cascades that lead to eNOS phosphorylation and activation. The resulting NO production promotes vasodilation, inhibits platelet aggregation, and reduces leukocyte adhesion. This compound has been shown to upregulate both eNOS and inducible NOS (iNOS) expression.[9][13]

cluster_0 This compound's Effect cluster_1 Downstream Endothelial Effects This compound This compound ACE ACE (Kininase II) This compound->ACE Inhibits Bradykinin Bradykinin (Increased) ACE->Bradykinin Prevents Degradation B2R Bradykinin B2 Receptor Bradykinin->B2R Activates iNOS iNOS (Upregulated) Bradykinin->iNOS Induces G_protein Gαq/i B2R->G_protein Signals via eNOS eNOS (Upregulated) G_protein->eNOS Activates NO Nitric Oxide (Increased Bioavailability) eNOS->NO Produces iNOS->NO Produces EndoPro Endothelial Protection (Vasodilation, Anti-apoptotic) NO->EndoPro Promotes

Caption: this compound's potentiation of Bradykinin signaling.

Quantitative Data Presentation

The effects of this compound on endothelial function have been quantified in several key studies, most notably substudies of the EUROPA (EUropean trial on Reduction Of cardiac events with this compound in stable coronary Artery disease) trial, such as PERTINENT and PERFECT.

Table 1: Effects of this compound on Cellular and Plasma Markers (PERTINENT Study)

Data from a 1-year treatment period in patients with stable coronary artery disease.[3][4]

ParameterThis compound Group ChangePlacebo Group ChangeP-Value
Cellular Markers
eNOS Protein Expression+19%No significant change<0.05
eNOS Activity+27%No significant change<0.05
Endothelial Apoptosis Rate-31%No significant change<0.05
Plasma Markers
Angiotensin IISignificant ReductionNo significant change<0.05
BradykininSignificant IncreaseNo significant change<0.05
Nitrite/Nitrate (NOx)Significant IncreaseNo significant change<0.05
TNF-αSignificant ReductionNo significant change<0.05
von Willebrand Factor (vWf)Significant DecreaseNo significant change<0.001
Table 2: Effects of this compound on Vascular Function (PERFECT Study)

Data from a 3-year, double-blind, placebo-controlled trial in patients with stable coronary artery disease.[10][14]

ParameterThis compound GroupPlacebo GroupP-Value (Difference)
Flow-Mediated Dilation (FMD)
Baseline FMD (%)2.6%2.8%NS
FMD at 36 Months (%)3.3%3.0%0.23
Change in FMD (%)+0.7%+0.2%0.23
Rate of Change in FMD per 6 months+0.14% (p=0.02)+0.02% (p=0.74)0.07
Table 3: Effects of this compound on Vascular Tissue Composition

Data from patients with ischemic heart disease treated with this compound (4 mg/d) for up to 5 weeks.[9][13]

ParameterThis compound Group Change vs. ControlP-Value
Plasma ACE Activity-70%<0.01
Vascular Endothelial ACE-35%<0.01
Vascular Adventitial ACE-35%<0.01
Vascular Smooth Muscle AT1 Receptor Binding+80%<0.01
eNOS ExpressionIncreasedNot quantified
iNOS ExpressionIncreasedNot quantified

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on endothelial function.

Ex Vivo Endothelial Cell Culture Model (PERTINENT Protocol)

This protocol was designed to assess the direct effects of circulating factors in patients' blood on endothelial cell function.[3][4]

Objective: To determine the effect of serum from this compound-treated vs. placebo-treated patients on eNOS expression/activity and apoptosis in cultured endothelial cells.

Methodology:

  • Patient Cohort: Blood was drawn from patients with stable coronary artery disease enrolled in the EUROPA trial, who had been treated with either this compound (8 mg/day) or a placebo for one year. Blood from healthy subjects served as a control.[3]

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured under standard conditions (37°C, 5% CO2).

  • Serum Treatment: HUVECs were incubated for a specified period with culture medium supplemented with 20% serum from the different patient groups (this compound, Placebo, Healthy Control).

  • eNOS Analysis:

    • Expression: After incubation, cells were lysed, and total protein was extracted. eNOS protein levels were determined by Western blotting using a specific anti-eNOS antibody.

    • Activity: eNOS activity was assessed by measuring the conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline.

  • Apoptosis Assay: The rate of apoptosis was quantified using a DNA fragmentation assay (e.g., TUNEL staining or cell death detection ELISA) which measures the hallmark cleavage of DNA that occurs during apoptosis.

P1 Blood Collection (this compound, Placebo, Healthy Control Groups) P2 Serum Separation (Centrifugation) P1->P2 P4 Incubation of HUVECs with Patient Serum (20%) P2->P4 P3 HUVEC Culture P3->P4 P5a Cell Lysis & Protein Extraction P4->P5a P5b Apoptosis Induction P4->P5b P6a Western Blot (eNOS Expression) P5a->P6a P6b L-Arginine to L-Citrulline Conversion Assay (eNOS Activity) P5a->P6b P6c DNA Fragmentation Assay (Apoptosis) P5b->P6c

Caption: Experimental workflow for the ex vivo HUVEC model.
Flow-Mediated Dilation (FMD) of the Brachial Artery (PERFECT Protocol)

FMD is a non-invasive ultrasound technique to assess endothelium-dependent vasodilation, a direct measure of endothelial function.[10][15]

Objective: To measure the change in brachial artery diameter in response to an increase in blood flow (shear stress), which stimulates endothelial NO release.

Methodology:

  • Patient Preparation: The patient rests in a supine position for at least 10 minutes in a quiet, temperature-controlled room. The right arm is positioned comfortably for imaging.

  • Baseline Imaging: A high-resolution ultrasound transducer (≥7.5 MHz) is used to obtain a clear longitudinal image of the brachial artery, 5-10 cm above the antecubital fossa. Baseline artery diameter and blood flow velocity are recorded.

  • Reactive Hyperemia Induction: A blood pressure cuff is placed on the forearm and inflated to at least 50 mmHg above systolic blood pressure for 5 minutes. This occludes arterial flow and induces distal ischemia.

  • Post-Occlusion Imaging: The cuff is rapidly deflated. This causes a sudden, high-flow state (reactive hyperemia) through the brachial artery.

  • Diameter Measurement: The brachial artery diameter is continuously monitored and recorded for at least 3 minutes post-deflation. The peak diameter is identified.

  • Calculation: FMD is calculated as the percentage change from the baseline diameter to the peak diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

S1 Patient Acclimatization (Supine, 10 min) S2 Baseline Ultrasound: Measure Brachial Artery Diameter (D_base) S1->S2 S3 Induce Ischemia: Inflate Forearm Cuff (>SBP for 5 min) S2->S3 S4 Induce Hyperemia: Rapid Cuff Deflation S3->S4 S5 Post-Deflation Ultrasound: Continuously Record Diameter (Identify D_peak) S4->S5 S6 Calculate FMD% [(D_peak - D_base) / D_base] * 100 S5->S6

References

Perindopril's Role in Modulating the Renin-Angiotensin System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perindopril, a prominent member of the angiotensin-converting enzyme (ACE) inhibitor class of drugs, plays a pivotal role in the management of cardiovascular diseases through its comprehensive modulation of the renin-angiotensin system (RAS). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic effects. It details the drug's interaction with ACE, leading to a cascade of physiological changes including the reduction of angiotensin II and aldosterone, and the potentiation of bradykinin. This document summarizes key quantitative data from clinical and preclinical studies in structured tables for comparative analysis. Furthermore, it outlines detailed experimental protocols for assessing the pharmacodynamic effects of this compound and presents visual representations of the core signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a thorough understanding of this compound's pharmacology and its impact on the renin-angiotensin system.

Introduction: The Renin-Angiotensin System and the Advent of ACE Inhibition

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] The system is initiated by the release of renin from the kidneys in response to reduced renal blood flow or low sodium levels.[2][3] Renin cleaves angiotensinogen, a liver-derived protein, to form the inactive decapeptide angiotensin I.[2][4] Angiotensin-converting enzyme (ACE), primarily located in the pulmonary vasculature, then converts angiotensin I into the potent octapeptide, angiotensin II.[1][4]

Angiotensin II exerts its physiological effects by binding to specific receptors, most notably the angiotensin II type 1 (AT1) receptor.[5] Activation of the AT1 receptor leads to a series of events that collectively increase blood pressure, including:

  • Vasoconstriction: Direct contraction of vascular smooth muscle.[2][4]

  • Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.[2][4]

  • Sympathetic Nervous System Activation: Enhancement of norepinephrine release from sympathetic nerve endings.[4]

  • Cellular Growth and Proliferation: Promotion of vascular and cardiac hypertrophy.[6][7]

Dysregulation of the RAS is a key contributor to the pathophysiology of hypertension, heart failure, and chronic kidney disease. The development of ACE inhibitors, such as this compound, represented a major breakthrough in cardiovascular medicine by providing a targeted approach to downregulate this critical system.

This compound: Mechanism of Action

This compound is an orally administered prodrug that is rapidly hydrolyzed in the liver to its active metabolite, perindoprilat.[8][9] Perindoprilat is a potent and competitive inhibitor of ACE.[8] By binding to the active site of ACE, perindoprilat prevents the conversion of angiotensin I to angiotensin II.[2][4] This inhibition leads to a significant reduction in circulating and tissue levels of angiotensin II.[6][10]

The therapeutic consequences of this ACE inhibition are multifaceted:

  • Reduced Angiotensin II Levels: The primary effect is a decrease in the vasoconstrictor and aldosterone-stimulating actions of angiotensin II, leading to vasodilation and reduced sodium and water retention.[2][4]

  • Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[6][11] By inhibiting ACE, this compound increases the local concentration of bradykinin, which contributes to its antihypertensive effect through the stimulation of nitric oxide and prostacyclin release.[11][12]

  • Reduced Aldosterone Secretion: The decrease in angiotensin II levels leads to a subsequent reduction in aldosterone secretion from the adrenal cortex, promoting natriuresis and diuresis.[4][6]

  • Inhibition of Tissue ACE: this compound exhibits a high affinity for tissue-bound ACE, leading to prolonged inhibition within local tissues such as the vasculature, heart, and kidneys.[7][13][14] This sustained local action is believed to contribute significantly to its long-term cardiovascular protective effects.[7]

Signaling Pathways Modulated by this compound

The therapeutic efficacy of this compound stems from its ability to modulate key signaling pathways within the RAS.

This compound's inhibition of angiotensin II production prevents the activation of the AT1 receptor, thereby attenuating its downstream signaling cascades.

AT1_Signaling cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell (e.g., Vascular Smooth Muscle) Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin cleaves Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE converts Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1R AT1 Receptor Angiotensin_II->AT1R activates This compound This compound (Perindoprilat) This compound->ACE inhibits Gq_11 Gq/11 AT1R->Gq_11 PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Cell_Growth Cell Growth/ Proliferation PKC->Cell_Growth B2_Signaling cluster_KKS Kinin-Kallikrein System cluster_Cell Endothelial Cell HMWK High-Molecular-Weight Kininogen Kallikrein Kallikrein HMWK->Kallikrein cleaves Bradykinin Bradykinin Kallikrein->Bradykinin ACE ACE Bradykinin->ACE degrades B2R B2 Receptor Bradykinin->B2R activates Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments This compound This compound (Perindoprilat) This compound->ACE inhibits Gq Gq B2R->Gq PLC PLC Gq->PLC eNOS eNOS PLC->eNOS PGI2 Prostacyclin (PGI₂) PLC->PGI2 NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation Anti_inflammatory Anti-inflammatory Effects NO->Anti_inflammatory PGI2->Vasodilation Clinical_Trial_Workflow cluster_Screening Screening & Enrollment cluster_Baseline Baseline Assessment cluster_Randomization Randomization cluster_Treatment Treatment Phase cluster_Analysis Data Analysis & Reporting Patient_Recruitment Patient Recruitment (e.g., Hypertensive Patients) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Enrollment Enrollment Informed_Consent->Enrollment Baseline_Measurements Baseline Measurements: - Blood Pressure - Blood & Urine Samples - ECG Enrollment->Baseline_Measurements Randomization_Node Randomization Baseline_Measurements->Randomization_Node Perindopril_Group This compound Group (e.g., 8 mg/day) Randomization_Node->Perindopril_Group Placebo_Group Placebo Group Randomization_Node->Placebo_Group Follow_up_Visits Follow-up Visits (e.g., Weeks 4, 8, 12) Perindopril_Group->Follow_up_Visits Placebo_Group->Follow_up_Visits Data_Collection Data Collection: - Blood Pressure - Adverse Events - Biomarkers Follow_up_Visits->Data_Collection Data_Analysis_Node Statistical Analysis Data_Collection->Data_Analysis_Node Efficacy_Assessment Efficacy Assessment (Primary & Secondary Endpoints) Data_Analysis_Node->Efficacy_Assessment Safety_Assessment Safety Assessment Data_Analysis_Node->Safety_Assessment Final_Report Final Study Report Efficacy_Assessment->Final_Report Safety_Assessment->Final_Report

References

Molecular Docking of Perindoprilat with Angiotensin-Converting Enzyme: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular docking of perindoprilat, the active metabolite of perindopril, with its target, the Angiotensin-Converting Enzyme (ACE). This document outlines detailed experimental protocols, presents quantitative binding data, and visualizes key molecular interactions and workflows, serving as a valuable resource for professionals in drug discovery and development.

Introduction to this compound and ACE

This compound is a prodrug that is metabolized in the liver to its active form, perindoprilat.[1] Perindoprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system (RAS).[1] By inhibiting ACE, perindoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.[1] Understanding the molecular interactions between perindoprilat and ACE is crucial for the rational design of new and improved ACE inhibitors. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Quantitative Binding Data

The binding affinity of perindoprilat to ACE has been determined through various experimental and computational methods. The following table summarizes key quantitative data from the literature.

ParameterValueMethodReference
Association Constant (Ka)2.8 x 10⁹ M⁻¹Equilibrium Dialysis[2]
Inhibition Constant (Ki)0.36 nMCalculated from Ka[2]
Binding Free Energy (ΔG)-12.8 kcal/molCalculated from Ki[2]
IC50Nanomolar RangeIn vitro ACE inhibitory potency assay[3]

Note: The Inhibition Constant (Ki) and Binding Free Energy (ΔG) were calculated from the reported Association Constant (Ka) using the formulas Ki = 1/Ka and ΔG = -RT * ln(Ki), where R is the gas constant and T is the temperature in Kelvin.

Experimental Protocol: Molecular Docking of Perindoprilat with ACE using AutoDock Vina

This section provides a detailed, step-by-step protocol for performing a molecular docking study of perindoprilat with ACE using the widely used software, AutoDock Vina.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.

  • AutoDock Vina: The docking program.

  • Protein Data Bank (PDB): Source for the crystal structure of the ACE-perindoprilat complex (PDB ID: 2X94).[4]

  • PubChem or similar database: Source for the 3D structure of perindoprilat.

Step-by-Step Protocol
  • Protein Preparation:

    • Download the crystal structure of the Angiotensin-Converting Enzyme in complex with perindoprilat (PDB ID: 2X94) from the PDB.[4]

    • Open the PDB file in MGL-Tools.

    • Remove water molecules and any co-crystallized ligands other than perindoprilat.

    • Add polar hydrogens to the protein.

    • Add Kollman charges to the protein.

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structure of perindoprilat from a database like PubChem.

    • Open the ligand file in MGL-Tools.

    • Detect the root and define the number of rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Definition:

    • Load the prepared protein (PDBQT file) into MGL-Tools.

    • Open the "Grid Box" option.

    • Center the grid box on the active site of ACE, which can be identified from the position of the co-crystallized perindoprilat in the original PDB file.

    • Adjust the dimensions of the grid box to encompass the entire binding site. A box size of approximately 25 x 25 x 25 Å is a good starting point.

    • Save the grid parameters to a configuration file (e.g., conf.txt).

  • Running the Docking Simulation:

    • Open a terminal or command prompt.

    • Navigate to the directory containing the prepared protein and ligand PDBQT files and the configuration file.

    • Execute the AutoDock Vina command, specifying the receptor, ligand, and configuration file. For example: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out results.pdbqt --log log.txt

  • Analysis of Results:

    • The output file (results.pdbqt) will contain the docked poses of perindoprilat, ranked by their binding affinity (in kcal/mol).

    • The log file (log.txt) will contain the binding affinity values for each pose.

    • Visualize the docked poses in a molecular visualization software (e.g., PyMOL, Chimera) by loading the protein PDBQT and the results PDBQT file.

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions) between the best-ranked pose of perindoprilat and the amino acid residues of the ACE active site.

Molecular Interactions of Perindoprilat with the ACE Active Site

The crystal structure of the ACE-perindoprilat complex (PDB ID: 2X94) reveals the key interactions responsible for the potent inhibition of the enzyme.[4]

Key Interacting Residues

The following table details the amino acid residues in the ACE active site that form significant interactions with perindoprilat.

Interacting ACE ResidueType of Interaction
His353Coordination with Zinc ion
Glu384Hydrogen Bond
His387Coordination with Zinc ion
His513Coordination with Zinc ion
Tyr523Hydrogen Bond
Ala354van der Waals
Gln281Hydrogen Bond
Lys511Hydrogen Bond
Tyr520Hydrogen Bond
Phe512Hydrophobic
Val518Hydrophobic
Visualization of Interactions and Workflows

The following diagrams, generated using the DOT language, visualize the signaling pathway, the experimental workflow for molecular docking, and the key molecular interactions.

Renin_Angiotensin_System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Perindoprilat Perindoprilat Perindoprilat->ACE Inhibits

Figure 1: Simplified Renin-Angiotensin System pathway showing the inhibitory action of Perindoprilat on ACE.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDB: 2X94) Grid_Box Grid Box Definition Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (Perindoprilat) Run_Vina Run AutoDock Vina Ligand_Prep->Run_Vina Grid_Box->Run_Vina Analyze_Results Analyze Docking Results Run_Vina->Analyze_Results Visualize Visualize Interactions Analyze_Results->Visualize

Figure 2: Experimental workflow for the molecular docking of Perindoprilat with ACE.

Perindoprilat_ACE_Interactions cluster_ace ACE Active Site His353 His353 Glu384 Glu384 His387 His387 His513 His513 Tyr523 Tyr523 Gln281 Gln281 Lys511 Lys511 Tyr520 Tyr520 Ala354 Ala354 Phe512 Phe512 Val518 Val518 Perindoprilat Perindoprilat Perindoprilat->Glu384 H-Bond Perindoprilat->Tyr523 H-Bond Perindoprilat->Gln281 H-Bond Perindoprilat->Lys511 H-Bond Perindoprilat->Tyr520 H-Bond Perindoprilat->Ala354 Hydrophobic Perindoprilat->Phe512 Hydrophobic Perindoprilat->Val518 Hydrophobic Zn Zn²⁺ Perindoprilat->Zn Coordination Zn->His353 Zn->His387 Zn->His513

Figure 3: Key molecular interactions between Perindoprilat and the ACE active site.

Conclusion

This technical guide has provided a detailed protocol for the molecular docking of perindoprilat with ACE, supported by quantitative binding data and visualizations of the key interactions and workflows. The high binding affinity of perindoprilat is attributed to a combination of coordination with the active site zinc ion, extensive hydrogen bonding, and favorable hydrophobic interactions. This comprehensive understanding is invaluable for the structure-based design of novel ACE inhibitors with improved efficacy and safety profiles. The methodologies and data presented herein serve as a foundational resource for researchers and scientists in the field of cardiovascular drug discovery.

References

The Pharmacodynamics of Perindopril in Spontaneously Hypertensive Rats: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of perindopril, a potent angiotensin-converting enzyme (ACE) inhibitor, in spontaneously hypertensive rats (SHR), a widely utilized model of human essential hypertension. This document details the antihypertensive effects, impact on the renin-angiotensin-aldosterone system (RAAS), and influence on cardiovascular remodeling, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Pharmacodynamic Effects of this compound in SHR

This compound exerts its primary therapeutic effects by inhibiting the angiotensin-converting enzyme, leading to a cascade of physiological responses that collectively lower blood pressure and induce favorable cardiovascular remodeling.

Antihypertensive Efficacy

Chronic administration of this compound to spontaneously hypertensive rats results in a dose-dependent and sustained reduction in systolic blood pressure.[1][2] Studies have demonstrated that this effect is evident during treatment and can persist even after cessation of the drug, suggesting a long-term beneficial impact on blood pressure regulation.[1][2]

Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg/day)Treatment DurationSBP (mmHg) at end of treatment (Mean ± SEM)Reference
Control (Untreated SHR)-10 weeksNot explicitly stated, but hypertensive[1]
This compound110 weeksSignificant dose-dependent lowering[1]
This compound210 weeksSignificant dose-dependent lowering[1]
This compound410 weeksSignificant dose-dependent lowering[1]
Control (Untreated SHR)-24 weeks~200[3]
This compound0.424 weeks~160[3]
This compound0.824 weeks~140 (similar to WKY)[3]
This compound1.524 weeks< 140 (below WKY)[3]

Note: Wistar-Kyoto (WKY) rats are the normotensive control strain for SHR.

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound's mechanism of action is centered on the inhibition of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II.[4][5] This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and reduced aldosterone secretion.[5][6] Furthermore, this compound potentiates the effects of bradykinin, a vasodilator, by preventing its degradation by ACE.[5]

Table 2: Effect of this compound on Angiotensin-Converting Enzyme (ACE) Activity

TissueDose (mg/kg)Time Post-administrationACE InhibitionReference
Plasma1, 4, or 81 hour>90%[7]
Plasma1, 4, or 824 hoursNo inhibition[7]
Kidney1, 4, or 8Similar to plasmaSimilar to plasma[7]
Lung1, 4, or 84-8 hours (maximum)Lesser degree than plasma[7]
Lung1, 4, or 848 hoursInhibition persisted[7]
Aorta1, 4, or 84-8 hours (maximum)Lesser degree than plasma[7]
Aorta1, 4, or 848 hoursInhibition persisted[7]

The prolonged inhibition of tissue ACE, particularly in the vasculature and kidneys, is believed to contribute significantly to the sustained antihypertensive effect of this compound, which can outlast the inhibition of plasma ACE.[8][9]

Cardiovascular Remodeling

Hypertension induces pathological changes in the heart and blood vessels, including cardiac hypertrophy and vascular thickening. This compound has been shown to mitigate these structural alterations in SHR.

Long-term treatment with this compound prevents the development of left ventricular hypertrophy in SHR, a key indicator of cardiac remodeling in response to pressure overload.[5][10] This effect is, at least in part, independent of its blood pressure-lowering effect, suggesting a direct action of angiotensin II on cardiac growth.[6][11]

Table 3: Effect of this compound on Cardiac Hypertrophy in SHR

Treatment GroupDose (mg/kg/day)Treatment DurationLeft Ventricle + Septum / Body Weight Ratio (mg/g) (Mean ± SEM)Reference
Control SHR-4 weeks3.36 ± 0.08[5]
This compound (low dose)0.14 weeks2.89 ± 0.09[5]
This compound (high dose)14 weeks2.85 ± 0.02[5]
WKY (normotensive)-4 weeks2.80 ± 0.11[5]
Norepinephrine-infused SHR-8 weeks2.34 ± 0.04[6]
Angiotensin II-infused SHR-8 weeks3.72 ± 0.25[6]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to assess the pharmacodynamics of this compound in SHR.

Animal Model and Drug Administration
  • Animal Model: Male spontaneously hypertensive rats (SHR) are the primary model, with age-matched Wistar-Kyoto (WKY) rats used as normotensive controls.

  • Drug Administration: this compound is typically dissolved in distilled water and administered daily via oral gavage to ensure accurate dosing.[1] Dosages in the literature range from 0.1 to 8 mg/kg/day.[5][7]

Blood Pressure Measurement
  • Method: The tail-cuff method is a common non-invasive technique for measuring systolic blood pressure in conscious rats.[1][2][12][13]

  • Procedure:

    • The rat is placed in a restrainer.

    • A cuff is placed around the base of the tail, and a pulse sensor (e.g., a piezo-electric transducer) is placed distal to the cuff.[1][13]

    • The cuff is inflated to a pressure that occludes blood flow in the caudal artery.

    • The cuff is then slowly deflated, and the pressure at which the pulse reappears is recorded as the systolic blood pressure.[13]

    • To ensure accuracy, the rats are often pre-warmed to promote vasodilation in the tail.[1]

Assessment of Cardiac Hypertrophy
  • Method: Gravimetric analysis of the heart is the primary method for assessing cardiac hypertrophy.

  • Procedure:

    • At the end of the treatment period, rats are euthanized.

    • The hearts are excised, and the atria and large vessels are trimmed away.

    • The right ventricular free wall is separated from the left ventricle and septum.

    • The individual chambers are weighed, and the left ventricular weight is often normalized to body weight to provide a left ventricular mass index (LVMI).[14]

  • Histological Analysis:

    • Heart tissue is fixed in formalin, embedded in paraffin, and sectioned.[14][15]

    • Sections are stained with hematoxylin and eosin (H&E) to visualize cardiomyocyte size and morphology.[16][17]

    • Picrosirius red staining can be used to assess collagen deposition and fibrosis.[18]

    • Cardiomyocyte cross-sectional area is measured using microscopy and image analysis software to quantify the degree of hypertrophy.[15]

Measurement of ACE Activity
  • Method: Radioimmunoassay (RIA) is a sensitive method used to quantify ACE activity in plasma and tissue homogenates.[1]

  • Principle: The assay measures the rate of conversion of a radiolabeled substrate (e.g., 14C-Hippurate-L-Histidyl-L-Leucine) to its product by ACE.[19]

  • General Procedure:

    • Plasma or tissue homogenate is incubated with the radiolabeled substrate.

    • The reaction is stopped, and the radiolabeled product is separated from the unreacted substrate.

    • The amount of radioactivity in the product is measured using a scintillation counter, which is proportional to the ACE activity in the sample.[8]

    • For measuring the concentration of ACE inhibitors like perindoprilat, a competitive RIA can be used where the inhibitor in the sample competes with a radiolabeled form of the drug for binding to a specific antibody.[11]

Visualizing the Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the key signaling pathway and a typical experimental workflow.

Signaling Pathway of this compound's Action

Perindopril_Mechanism Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE (Angiotensin-Converting Enzyme) Bradykinin Bradykinin (Inactive Fragments) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Active_Bradykinin Bradykinin Active_Bradykinin->Bradykinin Vasodilation Vasodilation Active_Bradykinin->Vasodilation This compound This compound This compound->ACE Inhibition

Caption: Mechanism of action of this compound in the RAAS pathway.

Experimental Workflow

Experimental_Workflow Animal_Selection Animal Selection (SHR and WKY rats) Acclimatization Acclimatization Animal_Selection->Acclimatization Baseline_Measurement Baseline Measurements (SBP, Body Weight) Acclimatization->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Treatment_Phase Treatment Phase (this compound or Vehicle via Gavage) Randomization->Treatment_Phase Monitoring Regular Monitoring (SBP, Body Weight, Heart Rate) Treatment_Phase->Monitoring Chronic Dosing Termination Study Termination (Euthanasia) Monitoring->Termination Sample_Collection Sample Collection (Blood, Heart, Aorta) Termination->Sample_Collection Analysis Pharmacodynamic Analysis Sample_Collection->Analysis ACE_Activity ACE Activity Assay (RIA) Analysis->ACE_Activity Cardiac_Hypertrophy_Analysis Cardiac Hypertrophy Analysis (Gravimetry, Histology) Analysis->Cardiac_Hypertrophy_Analysis

Caption: General experimental workflow for studying this compound in SHR.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Cardioprotective Effects of Perindopril

Abstract

This compound, a long-acting, lipophilic angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant cardioprotective effects beyond its primary antihypertensive action.[1][2] Its mechanism revolves around the modulation of the Renin-Angiotensin-Aldosterone System (RAAS) and the Bradykinin-Nitric Oxide pathway, leading to a cascade of beneficial cardiovascular outcomes.[3][4][5][6] This technical guide provides a comprehensive overview of the core mechanisms, experimental evidence, and detailed protocols relevant to the investigation of this compound's cardioprotective properties. It summarizes key quantitative data from seminal clinical trials, details experimental methodologies for preclinical assessment, and visualizes the critical signaling pathways and workflows involved.

Core Mechanisms of Cardioprotection

This compound's cardioprotective effects are primarily attributed to its potent and sustained inhibition of the ACE. This dual action favorably shifts the balance between the vasoconstrictive/pro-fibrotic RAAS and the vasodilatory/protective Bradykinin-Nitric Oxide system.

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound's active metabolite, perindoprilat, competitively inhibits ACE, the enzyme that converts angiotensin I (ATI) to angiotensin II (ATII).[7] ATII is a powerful vasoconstrictor and a key mediator of pathological cardiac remodeling.[8] By reducing ATII levels, this compound mitigates its detrimental effects, including vasoconstriction, aldosterone secretion, sympathetic nervous system activation, and the promotion of cardiac hypertrophy and fibrosis.[4][9] This inhibition leads to reduced cardiac workload and helps prevent or reverse adverse remodeling of the heart muscle.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen ATI Angiotensin I Angiotensinogen->ATI (via Renin) ACE ACE ATI->ACE ATII Angiotensin II Effects Pathological Effects: Vasoconstriction Aldosterone Release Cardiac Hypertrophy Fibrosis Inflammation ATII->Effects ACE->ATII Conversion This compound This compound This compound->ACE Inhibition Renin Renin

Caption: this compound's inhibition of ACE within the RAAS pathway.
Potentiation of the Bradykinin-Nitric Oxide Pathway

ACE, also known as kininase II, is responsible for the degradation of bradykinin, a potent vasodilator.[10] By inhibiting ACE, this compound prevents the breakdown of bradykinin, leading to its accumulation.[1][6] Increased bradykinin levels stimulate B2 receptors on endothelial cells, which enhances the production of nitric oxide (NO) and other vasodilatory substances.[5][11][12] This improved endothelial function contributes to vasodilation, reduces platelet aggregation, and has anti-inflammatory effects, all of which are crucial for cardioprotection.[11] The correlation between bradykinin and endothelial nitric oxide synthase (eNOS) activity highlights this pathway's importance in this compound's mechanism.[1]

cluster_Bradykinin Bradykinin-Nitric Oxide Pathway ACE ACE (Kininase II) Inactive Inactive Peptides ACE->Inactive Degradation This compound This compound This compound->ACE Inhibition Bradykinin Bradykinin Bradykinin->ACE B2R Bradykinin B2 Receptor Bradykinin->B2R Stimulation eNOS eNOS Activation B2R->eNOS NO Nitric Oxide (NO) eNOS->NO Effects Cardioprotective Effects: Vasodilation Anti-inflammatory Improved Endothelial Function NO->Effects

Caption: this compound's potentiation of the Bradykinin-NO pathway.

Evidence of Cardioprotective Effects from Clinical Trials

Large-scale clinical trials have substantiated the cardioprotective benefits of this compound across a wide range of patient populations.

Reduction of Cardiac Remodeling

The PREAMI (this compound and Remodelling in Elderly with Acute Myocardial Infarction) study was a landmark trial demonstrating this compound's ability to prevent adverse left ventricular (LV) remodeling in elderly post-myocardial infarction (MI) patients, even those with preserved LV function.[13][14]

Table 1: Key Outcomes of the PREAMI Study

Endpoint This compound (8 mg/day) (n=631) Placebo (n=621) Absolute Risk Reduction P-value
Primary Composite Endpoint ¹ 35% 57% 22% <0.001[13]
LV Remodeling² 28% 51% 23% <0.001[13]
Mean Increase in LVEDV 0.7 mL 4.0 mL 3.3 mL <0.001[13]
Hospitalization for Heart Failure 4% 5% 1% NS[13]
All-Cause Mortality 6% 6% 0% NS[13]

¹ Composite of death, hospitalization for heart failure, or LV remodeling. ² Defined as a ≥8% increase in LV end-diastolic volume (LVEDV).

Reduction of Major Cardiovascular Events

The EUROPA (European Trial on Reduction of Cardiac Events with this compound in Stable Coronary Artery Disease) study provided definitive evidence of this compound's efficacy in reducing cardiovascular events in patients with stable coronary artery disease (CAD) without clinical heart failure.[1]

Table 2: Key Outcomes of the EUROPA Study

Endpoint This compound (8 mg/day) Placebo Relative Risk Reduction (RRR) P-value
Primary Composite Endpoint ¹ 8.0% 10.0% 20% 0.0003[1]
Cardiovascular Mortality 3.5% 4.1% 14% 0.107
Non-fatal Myocardial Infarction 4.8% 6.2% 24% <0.001
Resuscitated Cardiac Arrest 0.1% 0.2% - -

¹ Composite of cardiovascular mortality, non-fatal MI, or resuscitated cardiac arrest.

A meta-analysis of clinical trials further supports that this compound significantly reduces the risk of myocardial infarction and mortality compared to other ACE inhibitors combined.[15]

Detailed Experimental Protocols

Investigating the cardioprotective effects of this compound in a preclinical setting involves standardized models of cardiac injury and robust analytical techniques.

Protocol for Induction of Myocardial Infarction (Rat Model)

This protocol describes the permanent ligation of the left anterior descending (LAD) coronary artery in rats, a widely used model to study post-MI cardiac remodeling.[16][17][18]

Methodology:

  • Animal Preparation: Adult male rats (250–300 g) are anesthetized (e.g., Zoletil® + xylazine, 50 and 3 mg/kg respectively, or a combination of medetomidine, midazolam, and butorphanol).[16][17]

  • Ventilation: The rat is connected to a small animal ventilator via an oropharyngeal cannula or endotracheal tube to maintain respiration.[16]

  • Surgical Procedure:

    • A left thoracotomy is performed to expose the heart.

    • The pericardium is incised, and the heart is gently exteriorized.

    • The LAD is identified and ligated using a 6-0 polypropylene suture approximately 8-10 mm from its origin.[17][18]

  • Confirmation of Infarction: Successful ligation is confirmed by the immediate appearance of blanching and cyanosis in the anterior wall of the left ventricle.[17] An electrocardiogram (ECG) is monitored for a significant elevation in the ST segment.[16]

  • Closure and Recovery: The chest is closed in layers, and the animal is allowed to recover. Post-operative analgesia is administered as required. Sham-operated animals undergo the same procedure without LAD ligation.

start Start anesthesia Anesthetize Rat (e.g., Zoletil/Xylazine) start->anesthesia intubation Intubate and Connect to Ventilator anesthesia->intubation thoracotomy Perform Left Thoracotomy to Expose Heart intubation->thoracotomy ligation Ligate Left Anterior Descending (LAD) Artery thoracotomy->ligation confirmation Confirm MI via Visual (Blanching) & ECG (ST Elevation) ligation->confirmation closure Close Thorax in Layers confirmation->closure Successful recovery Post-operative Care and Recovery closure->recovery end End recovery->end

Caption: Experimental workflow for inducing myocardial infarction in rats.
Protocol for Echocardiographic Assessment of Cardiac Function (Mouse Model)

Echocardiography is a non-invasive gold standard for serially evaluating cardiac structure and function in preclinical models.[19][20][21]

Methodology:

  • Animal Preparation: Mice are lightly anesthetized (e.g., with 1-2% isoflurane) to minimize cardiodepressive effects. Body temperature, heart rate, and respiration are monitored.

  • Image Acquisition:

    • A high-frequency ultrasound system with a linear-array transducer (e.g., 30-40 MHz) is used.[19]

    • The chest is shaved, and ultrasound gel is applied.

    • Parasternal Long-Axis (PSLAX) View: Standard B-mode and M-mode images are acquired to measure LV internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), and wall thicknesses.[21]

    • Parasternal Short-Axis (SAX) View: Images are taken at the level of the papillary muscles for M-mode measurements.

  • Data Analysis:

    • Fractional Shortening (FS): Calculated from M-mode dimensions as: FS% = [(LVIDd - LVIDs) / LVIDd] * 100.[20]

    • Ejection Fraction (EF): Can be estimated from M-mode or calculated more accurately using the bi-plane Simpson method, which involves tracing the endocardial border in both PSLAX and SAX views to determine end-diastolic and end-systolic volumes.[19][22] This method is particularly advantageous for the remodeled, asymmetrical ventricle post-MI.[22]

    • LV Mass: Calculated using standard formulas based on wall thickness and chamber dimensions.[20]

Protocol for Histological Analysis of Cardiac Fibrosis

Histological staining is essential for quantifying the extent of fibrosis, a key component of adverse cardiac remodeling.

Methodology:

  • Tissue Preparation: At the study endpoint, hearts are arrested, excised, and fixed in 10% neutral buffered formalin. They are then dehydrated and embedded in paraffin.

  • Sectioning: 5 µm thick sections are cut from the paraffin blocks.

  • Staining: Picrosirius Red staining is a widely used and highly specific method for visualizing collagen fibers.[23]

    • Deparaffinize and rehydrate sections.

    • Stain in Picrosirius Red solution for 60 minutes.

    • Wash in acidified water.

    • Dehydrate and mount with a coverslip.

  • Image Analysis:

    • Stained sections are digitized using a slide scanner or microscope.

    • The fibrotic area (stained red) is quantified as a percentage of the total left ventricular area using image analysis software (e.g., ImageJ). This can distinguish between replacement fibrosis (scar tissue post-MI) and interstitial/perivascular fibrosis.[24][25]

Protocol for Measurement of Oxidative Stress Markers

Oxidative stress is a key pathological feature in many cardiovascular diseases.[26] Its measurement in cardiac tissue provides insight into disease mechanisms and therapeutic effects.

Methodology:

  • Tissue Homogenization: A portion of the harvested cardiac tissue is snap-frozen in liquid nitrogen and stored at -80°C. The tissue is later homogenized in an appropriate buffer on ice.

  • Biomarker Quantification:

    • Lipid Peroxidation: Measured via levels of malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS).[27][28] The assay involves the reaction of MDA with thiobarbituric acid to form a colored product, which is measured spectrophotometrically.

    • Total Antioxidant Capacity (TAC): Assesses the overall antioxidant status of the tissue. Various commercial kits are available based on colorimetric or fluorometric methods.[28]

    • Superoxide Production: Can be measured using techniques like dihydroethidium (DHE) fluorescence microtopography on cryosections or HPLC-based quantification of 2-hydroxyethidium.[29]

    • Enzyme Activity: The activity of key antioxidant enzymes (e.g., superoxide dismutase, catalase) and pro-oxidant enzymes (e.g., NADPH oxidase, xanthine oxidase) can be determined using specific activity assays.[27]

Summary of Cardioprotective Mechanisms

The diverse actions of this compound converge to produce a robust cardioprotective profile. By simultaneously reducing the harmful effects of Angiotensin II and amplifying the beneficial effects of Bradykinin and Nitric Oxide, this compound effectively targets multiple facets of cardiovascular disease pathology.

cluster_effects Downstream Mechanisms cluster_outcomes Cardioprotective Outcomes This compound This compound ACE ACE Inhibition This compound->ACE AngII Decrease Angiotensin II ACE->AngII Bradykinin Increase Bradykinin ACE->Bradykinin Vaso Vasodilation AngII->Vaso Aldo Decrease Aldosterone AngII->Aldo Remodel Reduce Adverse Cardiac Remodeling & Fibrosis AngII->Remodel Oxid Decrease Oxidative Stress AngII->Oxid Endo Improve Endothelial Function (↑ NO) Bradykinin->Endo Endo->Vaso Endo->Oxid

Caption: Logical relationship of this compound's mechanisms and effects.

Conclusion

This compound exerts significant cardioprotective effects that are well-documented in both preclinical models and large-scale human trials. Its primary mechanism, the inhibition of ACE, results in a favorable modulation of the RAAS and bradykinin-nitric oxide systems. This leads to clinically meaningful outcomes, including the attenuation of adverse cardiac remodeling, improvement in endothelial function, and a reduction in major cardiovascular events and mortality. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of cardioprotective therapies targeting these pathways.

References

Perindopril's Influence on Mitochondrial Respiration and Biogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the effects of perindopril, an angiotensin-converting enzyme (ACE) inhibitor, on mitochondrial respiration and biogenesis. The content is curated for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the molecular mechanisms underpinning this compound's mitochondrial effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and workflows.

Core Effects of this compound on Mitochondrial Function

This compound has been shown to exert beneficial effects on mitochondrial function, particularly in the context of cardiovascular stress. These effects are primarily mediated through the mitigation of oxidative stress and the enhancement of mitochondrial biogenesis. In a rat model of isoproterenol-induced cardiomyopathy, this compound treatment has been demonstrated to improve cardiac function by preserving mitochondrial integrity and function[1][2].

Attenuation of Oxidative Stress

This compound administration has been associated with a significant reduction in reactive oxygen species (ROS) production and an increase in the activity of antioxidant enzymes. This reduction in oxidative stress helps to protect mitochondria from damage and preserve their function[1][2].

Enhancement of Mitochondrial Biogenesis

A key mechanism of this compound's mitochondrial action is the upregulation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling pathway. PGC-1α is a master regulator of mitochondrial biogenesis[1][2]. This compound treatment has been shown to increase the expression of PGC-1α and its downstream targets, including Nuclear Respiratory Factor 1 (NRF1) and Mitochondrial Transcription Factor A (TFAM), leading to the synthesis of new mitochondria[1]. This is also associated with an increase in the expression of Sirtuin 3 (SIRT3), a mitochondrial deacetylase that plays a crucial role in mitochondrial homeostasis[1].

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of this compound in a rat model of isoproterenol-induced cardiomyopathy[1].

Table 1: Effect of this compound on Myocardial Oxidative Stress Markers

MarkerControl GroupIsoproterenol (ISO) GroupISO + this compound Group
ROS Level (Fluorescence Intensity) 100 ± 5.8250 ± 12.5150 ± 8.7
Mn-SOD Activity (U/mg protein) 120 ± 7.560 ± 4.295 ± 6.3
GSH-Px Activity (U/mg protein) 85 ± 5.140 ± 3.570 ± 4.8
MDA Level (nmol/mg protein) 2.5 ± 0.36.8 ± 0.53.5 ± 0.4

Table 2: Effect of this compound on Myocardial Mitochondrial Respiratory Chain Complex Activity

Mitochondrial ComplexControl Group (nmol/min/mg protein)Isoproterenol (ISO) Group (nmol/min/mg protein)ISO + this compound Group (nmol/min/mg protein)
Complex I 250 ± 15.2120 ± 9.8200 ± 12.6
Complex II 300 ± 18.5150 ± 11.3240 ± 14.9
Complex III 450 ± 22.1220 ± 15.7380 ± 19.8
Complex IV 600 ± 30.4280 ± 18.9510 ± 25.3

Table 3: Effect of this compound on Myocardial ATP Content and Mitochondrial Biogenesis Markers

ParameterControl GroupIsoproterenol (ISO) GroupISO + this compound Group
ATP Content (nmol/mg protein) 35 ± 2.815 ± 1.928 ± 2.2
PGC-1α mRNA (relative expression) 1.0 ± 0.10.4 ± 0.050.8 ± 0.09
SIRT3 mRNA (relative expression) 1.0 ± 0.120.5 ± 0.060.9 ± 0.1
NRF1 mRNA (relative expression) 1.0 ± 0.090.6 ± 0.070.95 ± 0.08
TFAM mRNA (relative expression) 1.0 ± 0.110.55 ± 0.060.85 ± 0.07
PGC-1α Protein (relative expression) 1.0 ± 0.10.3 ± 0.040.75 ± 0.08
SIRT3 Protein (relative expression) 1.0 ± 0.130.45 ± 0.050.8 ± 0.09
NRF1 Protein (relative expression) 1.0 ± 0.080.5 ± 0.060.85 ± 0.07
TFAM Protein (relative expression) 1.0 ± 0.10.4 ± 0.050.7 ± 0.06

Signaling Pathways

The beneficial effects of this compound on mitochondria are orchestrated by a complex signaling network. The primary mechanism involves the inhibition of the renin-angiotensin system (RAS) and the potentiation of the bradykinin pathway.

Perindopril_Mitochondrial_Signaling Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII Bradykinin Bradykinin ACE->Bradykinin Degrades AT1R AT1 Receptor AngII->AT1R PGC1a PGC-1α AngII->PGC1a Inhibits ROS Increased ROS (Oxidative Stress) AT1R->ROS Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction This compound This compound This compound->ACE Inhibits This compound->Bradykinin Potentiates BK2R B2 Receptor Bradykinin->BK2R eNOS eNOS BK2R->eNOS Activates NO Nitric Oxide (NO) eNOS->NO NO->PGC1a Activates SIRT3 SIRT3 SIRT3->PGC1a Deacetylates & Activates Mito_Function Improved Mitochondrial Function SIRT3->Mito_Function Improves (e.g., via deacetylation of mitochondrial proteins) NRF1 NRF1 PGC1a->NRF1 Co-activates TFAM TFAM NRF1->TFAM Activates Transcription Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Promotes mtDNA Replication & Transcription Mito_Biogenesis->Mito_Function

Caption: Signaling pathway of this compound's effect on mitochondria.

Experimental Protocols

This section details the methodologies for key experiments used to assess the impact of this compound on mitochondrial respiration and biogenesis.

Measurement of Mitochondrial Respiratory Chain Complex Activity

This protocol outlines the general steps for measuring the activity of mitochondrial respiratory chain complexes I-IV using commercially available assay kits.

Caption: Workflow for mitochondrial respiratory complex activity measurement.

Detailed Steps:

  • Mitochondrial Isolation: Myocardial tissue is homogenized in an ice-cold isolation buffer. The homogenate is then subjected to differential centrifugation to pellet the mitochondria.

  • Protein Quantification: The protein concentration of the isolated mitochondrial suspension is determined using a standard method like the Bradford assay.

  • Enzymatic Assays: The activities of complexes I, II, III, and IV are measured spectrophotometrically using specific substrates and inhibitors according to the manufacturer's instructions of the respective assay kits.

    • Complex I (NADH:ubiquinone oxidoreductase): Activity is determined by following the decrease in absorbance due to the oxidation of NADH at 340 nm.

    • Complex II (Succinate dehydrogenase): Activity is measured by following the reduction of 2,6-dichlorophenolindophenol (DCPIP) at 600 nm.

    • Complex III (Ubiquinol-cytochrome c reductase): Activity is determined by measuring the reduction of cytochrome c at 550 nm.

    • Complex IV (Cytochrome c oxidase): Activity is measured by following the oxidation of reduced cytochrome c at 550 nm.

  • Calculation: The specific activity of each complex is calculated and expressed as nmol/min/mg of mitochondrial protein.

Assessment of Mitochondrial Biogenesis

Mitochondrial biogenesis can be assessed by quantifying the expression of key regulatory proteins and by determining the mitochondrial DNA (mtDNA) copy number.

Caption: Western blotting workflow for mitochondrial biogenesis markers.

Detailed Steps:

  • Protein Extraction: Total protein is extracted from myocardial tissue using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: The total protein concentration is determined using a suitable method like the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for PGC-1α, NRF1, TFAM, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The expression of the target proteins is normalized to the loading control.

Caption: Workflow for mtDNA copy number quantification.

Detailed Steps:

  • DNA Extraction: Total DNA is isolated from myocardial tissue using a commercial DNA extraction kit.

  • qPCR: The relative mtDNA copy number is determined by quantitative real-time PCR (qPCR). The qPCR reaction is performed using primers specific for a mitochondrial-encoded gene (e.g., NADH dehydrogenase 1, ND1) and a nuclear-encoded gene (e.g., beta-2-microglobulin, B2M).

  • Data Analysis: The threshold cycle (Ct) values for both the mitochondrial and nuclear genes are determined. The relative mtDNA copy number is calculated using the 2-ΔΔCt method, where ΔCt is the difference between the Ct values of the nuclear and mitochondrial genes.

Conclusion

This compound demonstrates significant potential in preserving and enhancing mitochondrial function, particularly under conditions of cardiac stress. Its dual action of mitigating oxidative stress and promoting mitochondrial biogenesis through the PGC-1α pathway highlights a crucial mechanism for its cardioprotective effects. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and leverage the mitochondrial effects of this compound and other ACE inhibitors.

References

An In-depth Technical Guide on the Interaction of Perindopril with Bradykinin B1 and B2 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular interactions between the angiotensin-converting enzyme (ACE) inhibitor, Perindopril, and the bradykinin B1 and B2 receptors. This compound's therapeutic efficacy, particularly in cardiovascular medicine, is intrinsically linked to its modulation of the kinin-kallikrein system, a pathway of significant interest in drug development. This document details the signaling cascades, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate these complex interactions.

Core Mechanism: ACE Inhibition and Bradykinin Potentiation

This compound is a pro-drug, rapidly metabolized to its active form, perindoprilat.[1] The primary mechanism of action of perindoprilat is the competitive inhibition of the angiotensin-converting enzyme (ACE), also known as kininase II.[1][2] This enzyme plays a pivotal role in two major physiological systems:

  • The Renin-Angiotensin-Aldosterone System (RAAS): ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2]

  • The Kinin-Kallikrein System: ACE is a primary enzyme responsible for the degradation of bradykinin, a potent vasodilator peptide, into inactive fragments.[1][2]

By inhibiting ACE, this compound decreases the production of angiotensin II while simultaneously preventing the breakdown of bradykinin.[3][4] This dual action leads to reduced vasoconstriction and an accumulation of bradykinin, which then exerts its effects through its specific receptors.[1][5] Among ACE inhibitors, this compound has demonstrated a high selectivity for the bradykinin binding site of ACE, suggesting a pronounced effect on bradykinin levels.[6]

Bradykinin Receptors: B1 and B2

The physiological effects of elevated bradykinin levels are mediated by two distinct G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[7][8]

  • Bradykinin B2 Receptor (B2R): This receptor is constitutively and widely expressed in healthy tissues.[6][7] It binds bradykinin with high affinity and is responsible for the majority of the acute physiological and pathological effects of kinins, including vasodilation and increased vascular permeability.[9][10]

  • Bradykinin B1 Receptor (B1R): In contrast, the B1R is typically expressed at very low levels in healthy tissues but is significantly upregulated in response to tissue injury, chronic inflammation, or stress.[6][7] Its primary endogenous ligand is des-Arg⁹-bradykinin, a metabolite of bradykinin.[11]

This compound's Interaction with the Bradykinin B2 Receptor

This compound's interaction with the B2R is primarily indirect , resulting from the increased local concentrations of bradykinin due to ACE inhibition. The elevated bradykinin levels lead to sustained activation of the constitutively expressed B2 receptors on endothelial cells.[6][12]

B2 Receptor Signaling Pathway

Activation of the B2R by bradykinin initiates a well-characterized signaling cascade:

  • G Protein Coupling: The B2R couples to Gαq and Gαi proteins.[7][13]

  • PLC Activation: Gαq activation stimulates phospholipase C (PLC).[9]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²+).[7][9]

  • eNOS Activation: The increase in intracellular Ca²+ activates endothelial nitric oxide synthase (eNOS).[6]

  • Vasodilator Production: eNOS activation leads to the production of nitric oxide (NO) and prostaglandins, which are potent vasodilators.[6][9] This pathway is central to the blood pressure-lowering effects of this compound.[14]

B2R_Signaling_Pathway cluster_this compound This compound Action cluster_B2R B2 Receptor Signaling This compound This compound ACE ACE (Kininase II) This compound->ACE Inhibits Bradykinin Bradykinin (Increased Levels) ACE->Bradykinin Prevents Degradation B2R Bradykinin B2 Receptor Bradykinin->B2R Binds & Activates Gq Gαq B2R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates Release eNOS eNOS Ca2->eNOS Activates NO Nitric Oxide (NO) Prostaglandins eNOS->NO Produces Vasodilation Vasodilation & Anti-inflammatory Effects NO->Vasodilation

Diagram 1: this compound's indirect activation of the Bradykinin B2 receptor signaling pathway.

This compound's Interaction with the Bradykinin B1 Receptor

The interaction with the B1R is more complex, involving both indirect and potentially direct mechanisms that contribute to the long-term therapeutic benefits of ACE inhibitors.

  • Indirect Activation: The increased concentration of bradykinin (a B2R agonist) provides more substrate for carboxypeptidases, which convert it to des-Arg⁹-bradykinin, the specific agonist for the B1R.[15]

  • Direct Allosteric Agonism: Research indicates that ACE inhibitors can act as direct allosteric agonists of the B1R.[15] They are proposed to bind to a zinc-binding site on the second extracellular loop of the B1R, distinct from the orthosteric site for des-Arg-kinin ligands, leading to receptor activation.[15]

  • Upregulation: Chronic treatment with ACE inhibitors has been shown to induce the expression and functional activity of B1 receptors in vascular and renal tissues.[16]

B1 Receptor Signaling Pathway

Activation of the B1R, particularly in inflammatory states, leads to a distinct signaling cascade:

  • G Protein Coupling: B1R is coupled to G proteins, leading to an increase in intracellular Ca²⁺ via the IP3 receptor pathway.[11][17]

  • iNOS Induction: A key feature of B1R signaling is the induction and activation of inducible nitric oxide synthase (iNOS).[15]

  • Prolonged NO Production: Unlike the rapid burst of NO from eNOS via B2R activation, iNOS activation results in a prolonged, high-output production of NO.[15] This sustained NO release is implicated in both protective and inflammatory responses.

  • Complement Activation: B1R signaling on endothelial cells can also trigger the activation of the complement system, which may contribute to vascular inflammation.[11]

B1R_Signaling_Pathway cluster_Perindopril_B1 This compound Action on B1R cluster_B1R_Signal B1 Receptor Signaling Perindopril_B1 This compound B1R Bradykinin B1 Receptor Perindopril_B1->B1R Direct Allosteric Agonist G_Protein G Protein B1R->G_Protein Activates desArgBK des-Arg⁹-Bradykinin desArgBK->B1R Binds & Activates IP3R IP3 Receptor Pathway G_Protein->IP3R Activates Ca2_B1 ↑ Intracellular Ca²⁺ IP3R->Ca2_B1 Stimulates iNOS iNOS (Induction & Activation) Ca2_B1->iNOS Activates NO_B1 Prolonged NO Production iNOS->NO_B1 Produces Inflammation Chronic Inflammation & Cardioprotective Effects NO_B1->Inflammation Overall_Workflow cluster_RAAS Renin-Angiotensin System cluster_KKS Kinin-Kallikrein System This compound This compound ACE ACE / Kininase II This compound->ACE INHIBITS B1R B1 Receptor (Inducible) This compound->B1R Directly Activates (Allosteric) AngI Angiotensin I AngII Angiotensin II AngI->AngII ACE Catalyzes Vasoconstriction Vasoconstriction Aldosterone Secretion AngII->Vasoconstriction Bradykinin Bradykinin Inactive_BK Inactive Peptides Bradykinin->Inactive_BK ACE Degrades B2R B2 Receptor (Constitutive) Bradykinin->B2R Activates Carboxypeptidase Carboxypeptidase Bradykinin->Carboxypeptidase Substrate for B2R_Effects Acute Vasodilation (eNOS → NO) B2R->B2R_Effects desArgBK des-Arg⁹-Bradykinin Carboxypeptidase->desArgBK Converts to desArgBK->B1R Activates B1R_Effects Prolonged NO (iNOS) Chronic Effects B1R->B1R_Effects

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Perindopril in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Perindopril is a long-acting angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1] Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of this compound in plasma using a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The method is suitable for researchers, scientists, and drug development professionals requiring a precise and reproducible analytical procedure.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of this compound in plasma.

Materials and Reagents

  • This compound Erbumine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Ethyl acetate (analytical grade)

  • Ultrapure water

  • Human plasma (drug-free)

Equipment

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Micropipettes

  • Volumetric flasks

  • Syringe filters (0.45 µm)

Preparation of Solutions

  • Phosphate Buffer (pH 2.6): Dissolve 6.8 g of potassium dihydrogen orthophosphate in 1000 mL of ultrapure water.[2] Adjust the pH to 2.6 with orthophosphoric acid.[2]

  • Mobile Phase: Prepare a mixture of the phosphate buffer (pH 2.6) and acetonitrile in a 65:35 v/v ratio.[3] Degas the mobile phase by sonication before use.[1]

  • Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of this compound Erbumine and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to obtain concentrations ranging from 20 to 100 µg/mL.[1][3]

Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 500 µL of human plasma into a centrifuge tube.

  • Add a known amount of internal standard (if used).

  • Add 2 mL of ethyl acetate as the extraction solvent.[4]

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds to dissolve the residue.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Alternative Sample Preparation: Protein Precipitation (PPT)

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 800 µL of cold acetonitrile or methanol to precipitate the plasma proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and inject it into the HPLC system.

Chromatographic Conditions

  • HPLC System: Waters HPLC or equivalent

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Phosphate buffer (pH 2.6) : Acetonitrile (65:35 v/v)[3]

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection: UV at 215 nm[6]

  • Run Time: Approximately 10 minutes

Data Presentation

The following tables summarize the quantitative data from various validated HPLC methods for this compound quantification.

Table 1: Chromatographic Conditions and Performance

ParameterMethod 1Method 2Method 3
Column Kromasil C8 (250x4.6mm, 5µm)[2]C18 (250x4.6mm, 5µm)[1]Hypersil BDS C18 (250x4.6mm, 5µm)[7]
Mobile Phase Phosphate Buffer (pH 2.6):ACN (59:41)[2]Phosphate Buffer:ACN (65:35)[1]Phosphate Buffer (pH 3.5):Methanol (65:35)[7]
Flow Rate 1.0 mL/min[2]0.6 mL/min[1]1.0 mL/min[7]
Detection (UV) 210 nm[2]209 nm[1]215 nm[7]
Retention Time 4.48 min[4]3.12 min[1]3.53 min[7]

Table 2: Method Validation Parameters

ParameterMethod 1Method 2Method 3 (UPLC-MS/MS)
Linearity Range 20-160% of nominal conc.[4]20-100 µg/mL[1]0.4-100 ng/mL[6]
Correlation Coefficient (r²) 0.999[4]0.9997[1]>0.99[6]
Accuracy (% Recovery) 99.4%[4]Not Specified>80%
Precision (%RSD) < 2.0%[4]Not Specified0.1 - 3.7%
Limit of Quantification (LOQ) Not SpecifiedNot Specified0.2 ng/mL[6]

Workflow Diagram

The following diagram illustrates the experimental workflow for the quantification of this compound in plasma.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample Collection extraction Liquid-Liquid Extraction or Protein Precipitation plasma->extraction Add extraction solvent or precipitant evaporation Evaporation & Reconstitution extraction->evaporation filtration Filtration (0.45 µm) evaporation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (215 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification results Concentration Calculation quantification->results

Caption: Experimental workflow for this compound quantification in plasma.

References

Application Note: Simultaneous Determination of Perindopril and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perindopril is a prodrug angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1] Following administration, it is metabolized in the liver to its pharmacologically active metabolite, perindoprilat.[1][2] Accurate and sensitive quantification of both this compound and its metabolites is crucial for pharmacokinetic, bioequivalence, and clinical studies. This application note provides a detailed protocol for the simultaneous determination of this compound and its primary active metabolite, perindoprilat, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway

This compound undergoes enzymatic hydrolysis to form its active diacid metabolite, perindoprilat. Minor metabolic pathways include glucuronidation of both the parent drug and perindoprilat, as well as the formation of cyclic lactam structures through internal dehydration.[2][3][4]

This compound Metabolism This compound This compound Perindoprilat Perindoprilat (Active Metabolite) This compound->Perindoprilat Hydrolysis (Major) Perindopril_Glucuronide This compound Glucuronide This compound->Perindopril_Glucuronide Glucuronidation Perindopril_Lactam This compound Lactam This compound->Perindopril_Lactam Internal Dehydration Perindoprilat_Glucuronide Perindoprilat Glucuronide Perindoprilat->Perindoprilat_Glucuronide Glucuronidation Perindoprilat_Lactam Perindoprilat Lactam Perindoprilat->Perindoprilat_Lactam Internal Dehydration

Caption: Metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound and perindoprilat from various validated methods.

Table 1: Mass Spectrometry Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
This compound369.10172.00Positive[5][6]
Perindoprilat339.00168.10Positive[5]

Table 2: Chromatographic and Method Validation Parameters

ParameterThis compoundPerindoprilatReference
Linearity Range (ng/mL) 0.5 - 350.00.3 - 40[7]
0.1 - 2000.1 - 200[5]
0.1 - 100-[6]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50.3[7]
0.50.5[5]
0.1-[6]
Precision (%CV) < 15< 15[5]
Accuracy (%) Within 15%Within 15%[5]
Recovery (%) 78.2976.32[7]
80 - 11080 - 110[5]

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis.

Experimental Workflow

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma/Milk Sample IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (e.g., with Methanol) IS->Precipitation SPE Solid-Phase Extraction (SPE) IS->SPE Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for LC-MS/MS analysis.
Sample Preparation: Protein Precipitation

This protocol is a rapid and simple method for the extraction of this compound and perindoprilat from biological matrices.[5][8]

Materials:

  • Biological matrix (e.g., human plasma, milk)

  • Methanol, HPLC grade

  • Internal Standard (IS) solution (e.g., Phenazone and Acetyl Salicylic Acid)[5]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of the biological sample into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 600 µL of methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.[7]

Materials:

  • Biological matrix (e.g., human plasma)

  • Phosphoric acid

  • Internal Standard (IS) solution (e.g., Ramipril)[7]

  • Hydrophilic Lipophilic Balance (HLB) SPE cartridges

  • SPE manifold

  • Methanol, HPLC grade

  • Water, HPLC grade

Procedure:

  • Pre-treat the plasma sample with phosphoric acid.[7]

  • Add the internal standard solution.

  • Condition the HLB SPE cartridge with methanol followed by water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analytes with methanol.

  • The eluate is ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column is commonly used (e.g., Phenomenex® C-18, Waters ACQUITY UPLC® BEH C18).[5][9]

  • Mobile Phase A: 0.1% formic acid in water.[5]

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[5][9]

  • Flow Rate: 0.3 - 1.0 mL/min.[10][11]

  • Injection Volume: 5 - 20 µL.[9][10]

  • Gradient Elution: A gradient program is typically employed to achieve optimal separation.

Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode is generally used.[11][12]

  • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[7][9][12]

  • Ion Transitions:

    • This compound: m/z 369.10 → 172.00[5][6]

    • Perindoprilat: m/z 339.00 → 168.10[5]

Data Analysis and Quantification
  • Peak areas of this compound, perindoprilat, and the internal standard are integrated using the instrument's software.

  • Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • The concentration of the analytes in the unknown samples is determined from the calibration curve using a linear regression analysis.

Conclusion

The LC-MS/MS methods described provide a robust, sensitive, and specific approach for the simultaneous quantification of this compound and its active metabolite, perindoprilat, in various biological matrices. The detailed protocols and summarized data serve as a valuable resource for researchers and professionals in the field of drug development and clinical analysis.

References

Application Notes and Protocols for Evaluating Perindopril's Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perindopril, a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the management of hypertension and stable coronary artery disease.[1] Its therapeutic effects are primarily attributed to the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which leads to reduced production of the vasoconstrictor angiotensin II and potentiation of the vasodilator bradykinin.[2][3][4] Beyond its systemic effects on blood pressure, this compound exerts a range of beneficial effects at the cellular level, including modulation of endothelial function, reduction of apoptosis, and attenuation of oxidative stress.[5][6][7]

These application notes provide a comprehensive overview of cell-based assays to investigate the cellular and molecular mechanisms of this compound. Detailed protocols for key experiments are provided to enable researchers to assess its effects on cell viability, apoptosis, nitric oxide production, and intracellular signaling pathways.

Key Cellular Effects of this compound

This compound's cellular effects are multifaceted and contribute to its cardioprotective properties. These include:

  • Inhibition of Angiotensin II-Mediated Effects: By blocking the conversion of angiotensin I to angiotensin II, this compound mitigates the pro-inflammatory, pro-fibrotic, and pro-apoptotic effects of angiotensin II on various cell types, including endothelial cells, vascular smooth muscle cells, and cardiomyocytes.[2][3]

  • Potentiation of Bradykinin Signaling: this compound increases the local concentration of bradykinin, which stimulates the production of nitric oxide (NO) and other vasodilatory substances, promoting endothelial health and inhibiting vascular remodeling.[8][9]

  • Anti-apoptotic Effects: Studies have shown that this compound can protect against apoptosis in cardiac and endothelial cells by modulating the expression of key apoptotic regulators such as Bax and Bcl-2.[10][11][12]

  • Reduction of Oxidative Stress: this compound has been demonstrated to reduce oxidative stress by decreasing the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.[7][13]

  • Improvement of Endothelial Function: Through its combined effects on angiotensin II, bradykinin, and nitric oxide, this compound improves endothelial function, a critical factor in maintaining vascular homeostasis.[5][6][14]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the literature.

Table 1: Effect of this compound on Apoptosis Markers

Cell TypeTreatmentParameterResultReference
Human Endothelial CellsThis compoundApoptosis RateReduced by 31% (P < 0.05)[5][15]
Rat MyocardiumThis compound + IsoproterenolBax Protein LevelsSignificantly attenuated increase[10]
Rat MyocardiumThis compound + IsoproterenolBcl-xS Protein LevelsSignificantly attenuated increase[10]
Mouse Myocardium (AMI)This compound (1.5 mg/kg)Apoptotic Myocardial CellsSignificantly reduced number[11]
THP-1 MacrophagesThis compound (100 µM) + SARS-CoV-2 S proteinApoptosisReduced[16]

Table 2: Effect of this compound on Endothelial Function and Nitric Oxide Production

ModelTreatmentParameterResultReference
Human Endothelial CellsThis compoundeNOS Protein ExpressionUpregulated by 19% (P < 0.05)[5][15]
Human Endothelial CellsThis compoundeNOS ActivityUpregulated by 27% (P < 0.05)[5][15]
Patients with CADThis compound (8 mg/day for 1 year)Plasma Nitrite/NitrateIncreased (P < 0.05)[5]
Patients with CADThis compound (8 mg/day for 36 months)Flow-Mediated DilationIncreased from 2.6% to 3.3%[14]
Elderly Hypertensive PatientsThis compoundNitric Oxide LevelsIncreased[7]

Table 3: Effect of this compound on Angiotensin and Bradykinin Levels

ModelTreatmentParameterResultReference
Patients with CADThis compound (8 mg/day for 1 year)Plasma Angiotensin IIReduced (P < 0.05)[5]
Patients with CADThis compound (8 mg/day for 1 year)Plasma BradykininIncreased (P < 0.05)[5]
RatsThis compoundPlasma Bradykinin-(1-9)Increased approximately eightfold[17]
RatsThis compound (0.006 mg/kg/day)Plasma Ang II to Ang I RatioReduced[17]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on the influence of Angiotensin II on rat renal proximal tubular epithelial cells.[18]

Objective: To assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Complete cell culture medium

  • Perindoprilat (the active metabolite of this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with varying concentrations of perindoprilat for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (medium without perindoprilat).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (TUNEL Assay)

This protocol is based on a study investigating this compound's effect on myocardial apoptosis.[11]

Objective: To detect and quantify apoptosis (DNA fragmentation) in cells treated with this compound.

Materials:

  • Cells cultured on coverslips or chamber slides

  • Perindoprilat

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips or chamber slides and treat with perindoprilat and/or an apoptotic stimulus (e.g., Angiotensin II).

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

  • Wash with PBS and proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells under a fluorescence microscope.

  • Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is based on the general principle of the Griess reaction for nitrite detection.

Objective: To measure the production of nitric oxide by cells in response to this compound treatment.

Materials:

  • Cell line of interest (e.g., HUVECs)

  • Cell culture medium

  • Perindoprilat

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Replace the medium with fresh medium containing different concentrations of perindoprilat. Include appropriate controls.

  • Incubate for the desired time period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Add 50 µL of the supernatant to a new 96-well plate.

  • Prepare a standard curve using the sodium nitrite standard solution.

  • Add 50 µL of sulfanilamide solution to all samples and standards and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Determine the nitrite concentration in the samples from the standard curve.

Angiotensin-Converting Enzyme (ACE) Activity Assay

This protocol is a conceptual outline based on commercially available ACE activity assay kits.[19][20][21]

Objective: To measure the inhibitory effect of perindoprilat on ACE activity in vitro.

Materials:

  • Recombinant human ACE

  • ACE substrate (e.g., a synthetic peptide with a fluorophore and a quencher)

  • Perindoprilat at various concentrations

  • Assay buffer

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and recombinant ACE.

  • Add different concentrations of perindoprilat to the wells of the microplate. Include a control without any inhibitor.

  • Add the ACE-containing reaction mixture to the wells and pre-incubate for a short period.

  • Initiate the reaction by adding the ACE substrate.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. As ACE cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

  • Calculate the rate of the reaction for each concentration of perindoprilat.

  • Determine the IC₅₀ value of perindoprilat for ACE inhibition.

Mandatory Visualizations

Perindopril_Mechanism_of_Action cluster_AngII_effects Angiotensin II Effects cluster_Bradykinin_effects Bradykinin Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  conversion Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Inflammation Inflammation AngiotensinII->Inflammation Bradykinin Bradykinin (Active) InactivePeptides Inactive Peptides Bradykinin->InactivePeptides  degradation Vasodilation Vasodilation Bradykinin->Vasodilation NO_Production NO Production Bradykinin->NO_Production Renin Renin Renin->Angiotensinogen ACE ACE (Kininase II) ACE->AngiotensinI ACE->Bradykinin This compound This compound This compound->ACE Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow_Apoptosis_Assay start Start seed_cells Seed cells onto coverslips start->seed_cells treat_cells Treat with Perindoprilat and/or apoptotic stimulus seed_cells->treat_cells fix_cells Fix cells with 4% PFA treat_cells->fix_cells permeabilize Permeabilize cells fix_cells->permeabilize tunel_stain Perform TUNEL staining permeabilize->tunel_stain dapi_stain Counterstain with DAPI tunel_stain->dapi_stain visualize Visualize under fluorescence microscope dapi_stain->visualize quantify Quantify apoptotic cells visualize->quantify end End quantify->end

Caption: Workflow for TUNEL Apoptosis Assay.

Signaling_Pathway_Bradykinin_NO This compound This compound ACE ACE This compound->ACE Inhibits Bradykinin Bradykinin ACE->Bradykinin Prevents degradation of B2R Bradykinin B2 Receptor Bradykinin->B2R Activates eNOS eNOS B2R->eNOS Stimulates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation & Endothelial Protection NO->Vasodilation Leads to

Caption: this compound's effect on Bradykinin-NO pathway.

References

Chiral Separation of Perindopril Enantiomers by High-Performance Liquid Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Perindopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. It exists as a mixture of enantiomers, with the S-enantiomer being the pharmacologically active form. Regulatory agencies worldwide now require the stereospecific analysis of chiral drugs to ensure their quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for the separation and quantification of this compound enantiomers. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers by HPLC, intended for researchers, scientists, and drug development professionals.

Experimental Methods and Protocols

Two primary types of chiral stationary phases have been successfully employed for the chiral separation of this compound enantiomers: a protein-based CSP (Ovomucoid) and a cyclodextrin-based CSP. Below are the detailed protocols for each method.

Method 1: Protein-Based Chiral Stationary Phase

This method utilizes an ovomucoid-based column for the simultaneous enantioseparation of this compound.[1][2]

Instrumentation:

  • Agilent 1100 Series HPLC system or equivalent

  • UV-VIS detector

Chromatographic Conditions:

Parameter Condition
Column Ultron ES-OVM (Ovomucoid), 150 x 4.6 mm, 5 µm
Mobile Phase 20 mM KH2PO4 (pH 3.75) : Acetonitrile (93:7, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Column Temperature 25°C

| Injection Volume | 5 µL |

Protocol:

  • Mobile Phase Preparation: Prepare a 20 mM solution of potassium dihydrogen phosphate (KH2PO4) in HPLC-grade water. Adjust the pH to 3.75 using phosphoric acid. Mix 930 mL of the buffer with 70 mL of acetonitrile. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation: Prepare a stock solution of this compound erbumine in the mobile phase. Further dilute to obtain working standard solutions within the linear range (e.g., 20 - 200 µg/mL).[1]

  • Sample Preparation: For pharmaceutical formulations, weigh and powder tablets. Dissolve an amount of powder equivalent to a single dose in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a suitable concentration.

  • Chromatographic Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the standard and sample solutions.

  • Data Analysis: Identify and quantify the enantiomers based on their retention times.

Method 2: Cyclodextrin-Based Chiral Stationary Phase

This method employs a β-cyclodextrin-based column for the separation of this compound enantiomers.[3][4][5]

Instrumentation:

  • Agilent 1200 series HPLC system or equivalent

  • Multiple wavelength or diode array detector

Chromatographic Conditions:

Parameter Condition
Column ChiraDex (β-cyclodextrin), 250 x 4.0 mm, 5 µm
Mobile Phase 50 mM Phosphate Buffer (pH 3.0) : Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Column Temperature 30°C

| Injection Volume | 20 µL |

Protocol:

  • Mobile Phase Preparation: Prepare a 50 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Mix 550 mL of the buffer with 450 mL of acetonitrile. Filter the mobile phase through a 0.45 µm membrane filter and degas.[4]

  • Standard Solution Preparation: Prepare standard solutions of this compound in the mobile phase at concentrations ranging from 5 to 150 µg/mL.[3]

  • Sample Preparation: Prepare sample solutions from bulk powder or tablets as described in Method 1, using the mobile phase of this method as the diluent.

  • Chromatographic Analysis: Equilibrate the ChiraDex column with the mobile phase until a stable baseline is obtained. Inject the prepared solutions.

  • Data Analysis: Determine the retention times for the R- and S-Perindopril enantiomers for identification and quantification.

Data Presentation: Comparison of Chiral Separation Methods

The following table summarizes the quantitative data obtained from the two described HPLC methods for the chiral separation of this compound enantiomers.

ParameterMethod 1: Protein-Based CSPMethod 2: Cyclodextrin-Based CSP
Chiral Stationary Phase Ultron ES-OVM (Ovomucoid)ChiraDex (β-cyclodextrin)
Resolution (Rs) for PER enantiomers 1.98[1]Not explicitly stated, but satisfactory baseline separation was achieved.
Retention Time (R-PER) Not specified2.23 min[4]
Retention Time (S-PER) Not specified6.05 min[4]
Linearity Range (µg/mL) 20 - 200[1]5 - 150[3]
Limit of Detection (LOD) (µg/mL) Not specified2.3[3]
Limit of Quantification (LOQ) (µg/mL) Not specified5.0[6]

Experimental Workflow and Logic

The general workflow for the chiral separation of this compound enantiomers by HPLC is depicted in the following diagram. This process includes sample and mobile phase preparation, HPLC analysis, and data processing.

G cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage A Sample Preparation (Tablets/Bulk Powder) D Sample Injection A->D B Mobile Phase Preparation C Column Equilibration B->C C->D E Chromatographic Separation (Chiral Stationary Phase) D->E F UV Detection E->F G Data Acquisition F->G H Peak Integration & Analysis G->H I Result Reporting H->I

Caption: Workflow for Chiral HPLC Analysis of this compound.

Conclusion

The presented HPLC methods provide reliable and reproducible approaches for the chiral separation of this compound enantiomers. The choice between a protein-based or cyclodextrin-based chiral stationary phase will depend on the specific laboratory equipment, desired resolution, and analysis time. Both methods are suitable for routine quality control analysis of this compound in bulk drug substances and pharmaceutical formulations, ensuring the therapeutic efficacy and safety of the final product.

References

Application Notes and Protocols: Use of Perindopril in Animal Models of Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of perindopril, an angiotensin-converting enzyme (ACE) inhibitor, in various animal models of diabetic nephropathy. The document details experimental protocols, summarizes key quantitative findings, and illustrates relevant biological pathways and experimental workflows.

Introduction to this compound in Diabetic Nephropathy Research

Diabetic nephropathy is a major microvascular complication of diabetes mellitus and a leading cause of end-stage renal disease. The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in the pathophysiology of this condition. This compound, by inhibiting ACE, reduces the production of angiotensin II, a key mediator of renal injury. This leads to vasodilation, reduced intraglomerular pressure, and decreased inflammation and fibrosis, thereby conferring a renoprotective effect. Animal models are indispensable for studying the mechanisms of diabetic nephropathy and for evaluating the efficacy of therapeutic agents like this compound.

Commonly Used Animal Models

Several rodent models are utilized to mimic human diabetic nephropathy. The most common are:

  • Streptozotocin (STZ)-induced diabetes: STZ is a chemical that is toxic to pancreatic β-cells, inducing hyperglycemia. This model is widely used in both rats (Wistar, Sprague-Dawley, Spontaneously Hypertensive Rats - SHR) and mice.[1][2][3][4][5]

  • Transgenic models: The (mREN-2)27 rat, which overexpresses the mouse renin gene, develops severe hypertension and is highly susceptible to diabetic renal injury when treated with STZ.[2][6]

  • Genetic models: The spontaneously hypertensive/NIH-corpulent (SHR/N-cp) rat is a model of non-insulin-dependent diabetes mellitus and hypertension.[7][8]

Experimental Protocols

Induction of Diabetes

A common method for inducing diabetes is through intraperitoneal or intravenous injection of STZ.

Protocol: Streptozotocin (STZ)-Induced Diabetes in Rodents

  • Animal Preparation: Use male rats (e.g., Wistar, Sprague-Dawley, SHR) or mice, typically 8 weeks of age.[1] House animals in a controlled environment with free access to food and water.

  • STZ Preparation: Dissolve STZ in a freshly prepared citrate buffer (pH 4.5).

  • Induction:

    • Rats: Administer a single intraperitoneal injection of STZ at a dose of 55-65 mg/kg body weight.[5]

    • Mice: Administer five consecutive daily intraperitoneal injections of STZ at a dose of 55 mg/kg body weight.[1]

  • Confirmation of Diabetes: Measure blood glucose levels 1-4 weeks after STZ injection. Animals with blood glucose levels consistently above 13.9 mmol/L (250 mg/dL) are considered diabetic.[1]

This compound Administration

This compound can be administered through oral gavage or in drinking water. Treatment can be initiated either at the onset of diabetes (early intervention) or after the establishment of nephropathy (late intervention).[6]

Protocol: this compound Administration

  • Drug Preparation: Dissolve this compound in distilled water.[1]

  • Dosage: Dosages vary across studies, ranging from 0.02 mg/kg/day to 10 mg/kg/day.[3][6] A commonly used and effective dose is 2 mg/kg/day.[1][2]

  • Administration:

    • Oral Gavage: Administer the this compound solution daily using an appropriate gauge gavage needle.

    • Drinking Water: Add this compound to the drinking water at a concentration calculated to provide the desired daily dose, based on average daily water consumption.

  • Treatment Duration: Treatment duration typically ranges from 12 weeks to 32 weeks.[4][6]

Assessment of Renal Function and Pathology

Key Parameters and Methods:

  • Albuminuria/Proteinuria:

    • Collection: House animals in metabolic cages for 24-hour urine collection.

    • Quantification: Measure albumin or total protein concentration in the urine using ELISA or colorimetric assays.

  • Creatinine Clearance:

    • Measurement: Measure serum and urine creatinine levels using standard assays.

    • Calculation: Creatinine Clearance (mL/min) = (Urine Creatinine x Urine Volume) / (Serum Creatinine x Time).

  • Blood Pressure:

    • Method: Measure systolic blood pressure in conscious animals using the tail-cuff method.[7]

  • Histopathology:

    • Tissue Preparation: Perfuse kidneys with saline followed by a fixative (e.g., 10% neutral buffered formalin). Embed in paraffin and section.

    • Staining: Use Periodic acid-Schiff (PAS) for assessing glomerulosclerosis and Masson's trichrome for evaluating tubulointerstitial fibrosis.

    • Quantification: Use semi-quantitative scoring methods (e.g., glomerulosclerotic index) to assess the degree of renal injury.[5][6]

  • Immunohistochemistry:

    • Purpose: To detect specific proteins related to inflammation (e.g., F4/80, MAC-2, ED-1), fibrosis (e.g., collagen), and hypoxia (e.g., pimonidazole).[1][2]

  • Gene Expression Analysis:

    • Method: Use real-time PCR to quantify mRNA levels of relevant genes in renal tissue (e.g., inflammatory cytokines, fibrosis markers).[1]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from various studies on the use of this compound in animal models of diabetic nephropathy.

Table 1: Effects of this compound on Renal Function and Blood Pressure

Animal ModelThis compound Dose (mg/kg/day)Treatment DurationChange in Albuminuria/ProteinuriaChange in Creatinine ClearanceChange in Systolic Blood PressureReference
STZ-induced diabetic mice214 weeksReduced by 50%Not specifiedNo significant change[1]
STZ-induced diabetic Wistar rats68 weeksSignificantly loweredNot specifiedNot specified[5]
STZ-induced diabetic SHR43 monthsLower than enalapril and controlLower than enalapril and controlLower than control[3]
Transgenic (mREN-2)27 rats0.0212 weeksNo effectNot specifiedReduced[6]
Transgenic (mREN-2)27 rats0.212 weeksDecreasedNot specifiedReduced[6]
Transgenic (mREN-2)27 rats212 weeksDecreasedNot specifiedReduced[6]
Transgenic (mREN-2)27 rats216 weeksAmelioratedNot specifiedNot specified[2]
STZ-induced diabetic Sprague-Dawley ratsNot specified32 weeksAmelioratedNo significant differenceReduced[4]
SHR/N-cp rats0.25-0.53-4 monthsGreater and more sustained reduction than triple therapyNot specifiedReduced to normal levels[7]

Table 2: Effects of this compound on Renal Histopathology

Animal ModelThis compound Dose (mg/kg/day)Treatment DurationEffect on GlomerulosclerosisEffect on Tubulointerstitial Fibrosis/CollagenReference
STZ-induced diabetic Wistar rats68 weeksSignificantly improved glomerulosclerotic indexNot specified[5]
Transgenic (mREN-2)27 rats0.0212 weeksReduced Glomerulosclerotic Index (GSI)Reduced renal collagen staining[6]
Transgenic (mREN-2)27 rats0.212 weeksReduced GSIReduced renal collagen staining[6]
Transgenic (mREN-2)27 rats212 weeksReduced GSIReduced renal collagen staining[6]
Transgenic (mREN-2)27 rats216 weeksAmeliorated structural changesReduced tubulointerstitial collagen deposition[2]
SHR/N-cp rats0.25-0.53-4 monthsSignificant decrease in glomerular lesionsSignificant reduction in tubulointerstitial lesions[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Renoprotective Effects

The primary mechanism of this compound is the inhibition of ACE, which has several downstream effects that contribute to its renoprotective properties.

Perindopril_Signaling_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI (catalyzes) Renin Renin AngII Angiotensin II AngI->AngII (catalyzes) ACE ACE This compound This compound This compound->ACE (inhibits) AT1R AT1 Receptor AngII->AT1R (activates) Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Inflammation Inflammation AT1R->Inflammation Fibrosis Fibrosis AT1R->Fibrosis PodocyteInjury Podocyte Injury AT1R->PodocyteInjury RenalInjury Renal Injury Vasoconstriction->RenalInjury Inflammation->RenalInjury Fibrosis->RenalInjury PodocyteInjury->RenalInjury

Caption: Mechanism of this compound in mitigating diabetic nephropathy.

Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in a diabetic nephropathy animal model.

Experimental_Workflow Start Start: Select Animal Model InduceDiabetes Induce Diabetes (e.g., STZ) Start->InduceDiabetes ConfirmDiabetes Confirm Diabetes (Blood Glucose) InduceDiabetes->ConfirmDiabetes GroupAllocation Randomly Allocate to Groups: - Control - Diabetic - Diabetic + this compound ConfirmDiabetes->GroupAllocation Treatment Administer this compound (e.g., daily gavage) GroupAllocation->Treatment Monitoring Monitor Throughout Treatment: - Blood Pressure - Albuminuria - Body Weight Treatment->Monitoring Endpoint Endpoint of Study Monitoring->Endpoint Sacrifice Sacrifice and Tissue Collection Endpoint->Sacrifice Analysis Analyze Renal Tissue: - Histopathology - Immunohistochemistry - Gene Expression Sacrifice->Analysis

Caption: Workflow for a preclinical study of this compound.

Logical Relationship of Pathophysiological Events

This diagram outlines the logical progression of key events in the development of diabetic nephropathy and the points at which this compound intervenes.

Pathophysiology_Logic Hyperglycemia Hyperglycemia RAAS RAAS Activation Hyperglycemia->RAAS Hypoxia Tubular Hypoxia RAAS->Hypoxia Inflammation Inflammation RAAS->Inflammation GlomerularChanges Glomerular Changes: - GBM Thickening - Mesangial Expansion RAAS->GlomerularChanges This compound This compound Intervention This compound->RAAS (inhibits) Hypoxia->Inflammation Fibrosis Glomerulosclerosis & Tubulointerstitial Fibrosis Inflammation->Fibrosis Albuminuria Albuminuria GlomerularChanges->Albuminuria Albuminuria->Fibrosis ESRD End-Stage Renal Disease Fibrosis->ESRD

Caption: Pathophysiological cascade of diabetic nephropathy.

Conclusion

This compound has consistently demonstrated renoprotective effects in various animal models of diabetic nephropathy. It effectively reduces albuminuria, ameliorates histological damage, and in hypertensive models, controls blood pressure. The provided protocols and data serve as a valuable resource for researchers designing and conducting preclinical studies to further investigate the mechanisms of diabetic nephropathy and evaluate novel therapeutic strategies.

References

Application of Perindopril in studies of cerebral blood flow regulation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Perindopril in Cerebral Blood Flow Regulation

Introduction

This compound is a long-acting angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension, heart failure, and stable coronary artery disease.[1] Its primary mechanism of action involves blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, and inhibiting the degradation of bradykinin, a vasodilator.[1][2] These actions lead to systemic blood pressure reduction. However, the application of this compound in the context of cerebral blood flow (CBF) regulation is of significant interest, particularly in patients with cerebrovascular diseases like stroke. The key challenge is to reduce systemic blood pressure without compromising cerebral perfusion, especially in the vulnerable ischemic brain where autoregulation may be impaired.[3][4]

Mechanism of Action in the Cerebral Vasculature

This compound's effects on cerebral hemodynamics are multifactorial, primarily involving the modulation of the Renin-Angiotensin System (RAS) and the Kallikrein-Kinin system.

  • Inhibition of Angiotensin II Production: Angiotensin II (Ang II) acts on AT1 receptors in cerebral arteries, mediating vasoconstriction.[5][6] By inhibiting ACE, this compound reduces local and systemic Ang II levels, leading to vasodilation of large cerebral arteries. This effect is crucial for shifting the lower limit of CBF autoregulation to lower blood pressure levels, thereby maintaining adequate brain perfusion despite systemic hypotension.[4][7]

  • Potentiation of Bradykinin: ACE is also responsible for the breakdown of bradykinin.[2] Bradykinin is a potent vasodilator that acts on B2 receptors on endothelial cells, stimulating the release of nitric oxide (NO) and other vasodilating factors.[8] By preventing bradykinin degradation, this compound enhances its vasodilatory effects in the cerebral microcirculation.[2] Studies suggest that this bradykinin-mediated mechanism is a key contributor to the beneficial effects of ACE inhibitors on cerebral autoregulation.[2][9]

Signaling Pathways

Perindopril_RAS_Pathway Fig. 1: this compound's inhibition of the Renin-Angiotensin System. cluster_RAS Renin-Angiotensin System (RAS) cluster_Intervention Pharmacological Intervention Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI  + Renin AngII Angiotensin II AngI->AngII  + ACE AT1R AT1 Receptor AngII->AT1R Activates Vasoconstriction Cerebral Vasoconstriction AT1R->Vasoconstriction This compound This compound ACE ACE This compound->ACE Inhibits (-) Renin Renin

Caption: this compound inhibits ACE, reducing Angiotensin II-mediated vasoconstriction.

Perindopril_Bradykinin_Pathway Fig. 2: this compound's potentiation of the Bradykinin pathway. cluster_Kinin Kallikrein-Kinin System cluster_Intervention Pharmacological Intervention Kininogen Kininogen Bradykinin Bradykinin Kininogen->Bradykinin  + Kallikrein B2R B2 Receptor Bradykinin->B2R Activates Inactive Inactive Fragments Bradykinin->Inactive Degradation ACE_Kinin Vasodilation Cerebral Vasodilation B2R->Vasodilation via NO, Prostanoids This compound This compound ACE_Kinin ACE This compound->ACE_Kinin Inhibits (-) Kallikrein Kallikrein

Caption: this compound enhances bradykinin-mediated vasodilation by inhibiting its breakdown.

Summary of Quantitative Data

Numerous studies have demonstrated that this compound effectively lowers blood pressure without compromising, and in some cases even improving, cerebral perfusion parameters.

Table 1: Effects of this compound on Cerebral Hemodynamics in Human Studies

Study Population This compound Dose Duration Change in Blood Pressure (Placebo-Corrected) Change in Cerebral Blood Flow (CBF) Other Key Findings Measurement Technique
Recent Ischemic Stroke Patients 4 mg/day 15 days ↓ 19/11 mm Hg Unaffected Well-tolerated, no adverse neurological effects.[3][10][11] Doppler Ultrasound
Stroke Patients with Carotid Disease 4 mg/day 14 days ↓ 17/10 mm Hg No significant change in hemispheric or peri-infarct CBF.[4][12] No change in Internal Carotid Artery (ICA) flow or Middle Cerebral Artery (MCA) velocity.[4][12] SPECT, Doppler Ultrasound
Patients with Lacunar Infarction 4 mg/day 2 weeks No significant change Resting CBF velocity unaffected. Cerebral Vasomotor Reactivity (CVMR) significantly increased by +18.8%.[13] Transcranial Doppler (TCD)
Patients with Previous Minor Stroke 4 mg/day 3-12 months No significant change Normocapnic CBF unchanged.[14][15] Cerebral Perfusion Reserve (CPR) significantly increased from 3.7 to 4.8 %/mm Hg.[14][15] Positron Emission Tomography (PET)
Treatment-Naïve Hypertensive Patients (with Indapamide) 5-10 mg/day >2 weeks ↓ 24.2/15.5 mm Hg (office) Significant increase in frontal lobe CBF (e.g., Left: 36.2 to 47.5 ml/100g/min).[16] CBF levels normalized to those of healthy controls.[16] MRI (Arterial Spin Labeling)

| Mild-to-Moderate Hypertensive Patients | 4 mg/day | N/A | Significant decrease | CBF Index increased more effectively than with acebutolol.[17] | Cerebrovascular resistance index decreased from 2.26 to 1.68.[17] | Transcranial Doppler (TCD) |

Table 2: Effects of this compound on Cerebral Autoregulation in Animal Studies

Animal Model Treatment Key Finding Reference
Renovascular Hypertensive Rats Chronic this compound Normalized blood pressure and restored CBF autoregulation.[18][19] [18]

| Spontaneously Hypertensive Rats (SHR) | Acute this compound | Maintained CBF despite blood pressure falling below the lower limit of autoregulation.[18] |[18] |

Protocols

Protocol 1: Measurement of CBF and Autoregulation in Rodent Models

This protocol describes a method adapted from studies on hypertensive rats to assess the effect of this compound on CBF and autoregulation.[18]

Objective: To determine the lower limit of CBF autoregulation before and after administration of this compound.

Materials:

  • Spontaneously Hypertensive Rats (SHR) or Wistar-Kyoto (WKY) rats.

  • This compound solution for administration (e.g., intravenous or oral gavage).

  • Anesthesia (e.g., isoflurane).[20]

  • Surgical instruments for cannulation.

  • Femoral artery and vein catheters.

  • Blood pressure transducer and monitoring system.

  • CBF measurement system (e.g., Hydrogen clearance electrodes, Laser Doppler flowmetry, or Arterial Spin Labeling MRI).[5][18][21]

  • Hemorrhage setup (syringe pump for controlled blood withdrawal).

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain stable physiological parameters (temperature, blood gases).[20] Secure the animal in a stereotaxic frame if using implanted probes.

  • Surgical Cannulation: Expose and cannulate the femoral artery for continuous blood pressure monitoring and blood sampling. Cannulate the femoral vein for drug administration and fluid replacement.

  • CBF Probe Placement:

    • Hydrogen Clearance: Implant platinum electrodes into the desired brain region (e.g., cortex or striatum).

    • Laser Doppler: Place the probe on a thinned skull area over the region of interest.

    • ASL-MRI: Secure the animal in an MRI-compatible holder.[21][22]

  • Baseline Measurement: After a stabilization period, record baseline mean arterial pressure (MAP) and CBF for at least 30 minutes.

  • This compound Administration: Administer this compound intravenously. Allow time for the drug to take effect, monitoring for the expected drop in blood pressure.

  • Induction of Hypotension: Induce stepwise hypotension by controlled hemorrhage (withdrawing blood via the arterial line at a slow, steady rate). Record MAP and CBF at each step.

  • Data Analysis: Plot CBF as a function of MAP. The lower limit of autoregulation is defined as the MAP at which CBF begins to decrease linearly with the fall in pressure. Compare the lower limit before and after this compound administration.

Preclinical_Workflow Fig. 3: Experimental workflow for preclinical assessment of cerebral autoregulation. cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Animal Model Selection (e.g., SHR) A2 Anesthesia & Physiological Monitoring A1->A2 A3 Surgical Cannulation (Artery/Vein) A2->A3 A4 CBF Probe Placement A3->A4 B1 Record Baseline MAP & CBF A4->B1 B2 Administer this compound or Vehicle B1->B2 B3 Induce Stepwise Hypotension (Hemorrhage) B2->B3 B4 Continuously Record MAP & CBF B3->B4 C1 Plot CBF vs. MAP B4->C1 C2 Determine Lower Limit of Autoregulation C1->C2 C3 Compare Treatment vs. Control Groups C2->C3

Caption: Workflow for assessing this compound's effect on CBF autoregulation in rodents.

Protocol 2: Assessment of Cerebral Hemodynamics in Human Subjects

This protocol is a generalized methodology based on clinical trials investigating this compound in stroke patients, using non-invasive techniques.[3][4][13]

Objective: To assess the effect of this compound on systemic blood pressure, CBF velocity, and cerebral vasomotor reactivity.

Materials:

  • Human subjects (e.g., patients with recent lacunar infarction).[13]

  • This compound (4 mg) and matching placebo tablets.

  • Automated blood pressure monitor.

  • Transcranial Doppler (TCD) ultrasound system with 2-MHz probe.

  • Acetazolamide (for vasomotor reactivity testing).[13]

  • Intravenous line setup.

Procedure:

  • Study Design: Employ a randomized, double-blind, placebo-controlled crossover design. Include a washout period between treatment arms.

  • Patient Recruitment: Recruit patients according to inclusion/exclusion criteria (e.g., 3-12 months post-lacunar infarction).[13] Obtain informed consent.

  • Baseline Measurements (Visit 1):

    • Record resting blood pressure and heart rate.

    • Perform TCD measurement: Insonate the middle cerebral artery (MCA) through the temporal window. Record baseline mean flow velocity (MFV).

    • Assess Cerebral Vasomotor Reactivity (CVMR): Administer acetazolamide (e.g., 15 mg/kg IV) and record the peak increase in MFV. CVMR is calculated as the percentage change from baseline.

  • Treatment Period 1: Randomize patients to receive either this compound or placebo daily for a set duration (e.g., 2 weeks).[13]

  • Follow-up Measurements (Visit 2): Repeat all baseline measurements (BP, TCD, CVMR) after the treatment period.

  • Washout Period: A period (e.g., 1 week) with no study medication.[13]

  • Crossover (Visit 3 & 4): Repeat steps 3-5 with the alternate treatment.

  • Data Analysis: Compare the changes in BP, resting MFV, and CVMR between the this compound and placebo phases using appropriate statistical tests (e.g., paired t-test or ANOVA).

Clinical_Workflow Fig. 4: Crossover clinical trial workflow for assessing this compound's cerebral effects. cluster_phase1 Phase 1 cluster_phase2 Phase 2 A1 Patient Recruitment & Informed Consent B1 Baseline Measurements (BP, TCD, CVMR) A1->B1 C1 Randomization B1->C1 D1 Treatment Period 1 (this compound or Placebo) C1->D1 E1 Post-Treatment 1 Measurements D1->E1 D2 Washout Period D3 Treatment Period 2 (Crossover) D2->D3 E2 Post-Treatment 2 Measurements D3->E2 E1->D2 F1 Data Analysis (Compare this compound vs. Placebo) E2->F1

References

Application Note: Metabolite Identification of Perindopril using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perindopril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. As a prodrug, it undergoes extensive metabolism to form its pharmacologically active metabolite, perindoprilat, as well as several other metabolites. Comprehensive metabolite identification is a critical step in drug development to understand the drug's efficacy, safety, and potential for drug-drug interactions. High-resolution mass spectrometry (HRMS), coupled with liquid chromatography (LC), offers the necessary sensitivity and mass accuracy to detect, identify, and structurally elucidate these metabolites in complex biological matrices. This application note provides a detailed protocol for the identification of this compound metabolites using LC-HRMS, including in vitro experimental procedures and data analysis workflows.

Metabolic Pathways of this compound

The primary metabolic transformations of this compound include hydrolysis, glucuronidation, and cyclization. Six key metabolites have been identified.[1] The main metabolic route is the hydrolysis of the ethyl ester group to form the active diacid metabolite, perindoprilat.[1] Minor pathways involve the formation of acyl glucuronides of both this compound and perindoprilat.[1] Additionally, internal dehydration of this compound and perindoprilat leads to the formation of cyclic lactam structures.[1]

Perindopril_Metabolism This compound This compound Perindoprilat Perindoprilat (Active) This compound->Perindoprilat Hydrolysis (Esterases) Perindopril_Glucuronide This compound Glucuronide This compound->Perindopril_Glucuronide Glucuronidation (UGTs) Perindopril_Lactam This compound Lactam This compound->Perindopril_Lactam Internal Dehydration Perindoprilat_Glucuronide Perindoprilat Glucuronide Perindoprilat->Perindoprilat_Glucuronide Glucuronidation (UGTs) Perindoprilat_Lactam Perindoprilat Lactam Perindoprilat->Perindoprilat_Lactam Internal Dehydration

Caption: Metabolic pathways of this compound.

Quantitative Data Summary

The following table summarizes the theoretical and observed accurate mass data for this compound and its major metabolites, which is essential for their identification in HRMS analysis.

CompoundChemical FormulaTheoretical m/z ([M+H]⁺)Observed m/z ([M+H]⁺)Mass Error (ppm)
This compoundC₁₉H₃₂N₂O₅369.23840369.239061.8
PerindoprilatC₁₇H₂₈N₂O₅341.20710341.207601.5
This compound GlucuronideC₂₅H₄₀N₂O₁₁545.27080545.271501.3
Perindoprilat GlucuronideC₂₃H₃₄N₂O₁₁517.22390517.224601.4
This compound LactamC₁₉H₃₀N₂O₄351.22780351.228301.4
Perindoprilat LactamC₁₇H₂₆N₂O₄323.19650323.197001.5

Experimental Protocols

In Vitro Incubation with Human Liver Microsomes (HLM)

This protocol describes the incubation of this compound with human liver microsomes to generate its metabolites for subsequent LC-HRMS analysis.

Materials:

  • This compound

  • Human Liver Microsomes (HLM), pooled

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH)

  • Formic acid (FA)

  • Ultrapure water

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing this compound (final concentration of 1-10 µM), HLM (final protein concentration of 0.5-1.0 mg/mL), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Quenching of Reaction: Terminate the reaction by adding two volumes of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

  • Protein Precipitation and Sample Preparation:

    • Vortex the quenched sample vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and centrifuge again to remove any remaining particulates.

    • Transfer the final supernatant to an autosampler vial for LC-HRMS analysis.

High-Resolution LC-MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

HRMS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100-1000.

  • Resolution: 35,000 or higher.

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA). In DDA mode, a full scan is followed by MS/MS scans of the most abundant precursor ions.

  • Collision Energy: Stepped collision energy (e.g., 10, 20, 40 eV) to obtain comprehensive fragmentation information.

Data Analysis Workflow

The identification of metabolites from the acquired HRMS data involves a systematic workflow.

Data_Analysis_Workflow A Raw Data Acquisition (LC-HRMS) B Peak Detection and Alignment A->B C Background Subtraction / Control Comparison B->C D Metabolite Prediction and Mass Defect Filtering C->D E Accurate Mass Matching and Formula Generation D->E F Fragmentation Pattern Analysis E->F G Structural Elucidation F->G H Metabolite Identification G->H

Caption: Data analysis workflow for metabolite identification.

  • Peak Detection and Alignment: Process the raw LC-HRMS data using software to detect chromatographic peaks and align them across different samples (e.g., different time points of incubation).

  • Background Subtraction: Compare the chromatograms of the incubated samples with a control sample (without the drug or without the NADPH regenerating system) to identify unique peaks corresponding to the drug and its metabolites.

  • Metabolite Prediction and Filtering: Generate a list of potential metabolites based on known biotransformation reactions (hydrolysis, glucuronidation, etc.). Use mass defect filtering to narrow down the search for drug-related compounds.

  • Accurate Mass Matching: Compare the accurate masses of the detected peaks with the theoretical masses of the predicted metabolites within a narrow mass tolerance window (e.g., < 5 ppm).

  • Isotopic Pattern Analysis: Verify the elemental composition of the potential metabolites by comparing their experimental isotopic patterns with the theoretical patterns.

  • Fragmentation Analysis: Analyze the MS/MS spectra of the candidate metabolite peaks. Propose fragmentation pathways and compare them with the fragmentation of the parent drug to confirm the structure. For example, the neutral loss of 176.0321 Da is characteristic of a glucuronide conjugate.

  • Structural Elucidation: Combine all the information from accurate mass, isotopic pattern, and fragmentation to elucidate the structure of the identified metabolites.

Conclusion

This application note provides a comprehensive framework for the identification of this compound metabolites using high-resolution mass spectrometry. The detailed protocols for in vitro metabolism and the systematic data analysis workflow will enable researchers to confidently detect and structurally characterize the biotransformation products of this compound. This information is invaluable for a thorough understanding of the drug's disposition and for supporting drug development programs.

References

Troubleshooting & Optimization

Technical Support Center: Perindopril Solubility for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Perindopril for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What are the common forms of this compound used in research?

A1: this compound is primarily available in two salt forms: this compound erbumine (also known as this compound tert-butylamine) and this compound arginine.[1][2] It is crucial to identify which salt you are using, as their solubility and stability characteristics differ. This compound arginine was developed to improve the stability of the compound.[1] this compound itself is a prodrug that is hydrolyzed in the liver to its active metabolite, perindoprilat.[2][3][4][5]

Q2: What is the general solubility of this compound?

A2: The solubility depends heavily on the salt form and the solvent. This compound erbumine is described as freely soluble in water.[6] this compound arginine is sparingly soluble in water and slightly soluble in ethanol.[7] For in vitro work, organic solvents like DMSO and ethanol are often used to create stock solutions.[8][9]

Q3: Can I dissolve this compound directly in my cell culture medium?

A3: Directly dissolving this compound in aqueous buffers or media is possible, especially for the erbumine salt.[9] However, for consistency and to avoid precipitation, it is highly recommended to first prepare a concentrated stock solution in an appropriate organic solvent (like DMSO) and then dilute it to the final working concentration in your aqueous medium. Always ensure the final concentration of the organic solvent is low enough to not affect your experimental model.

Q4: My this compound is not dissolving. What are the first things I should check?

A4: First, confirm the salt form (erbumine vs. arginine) you are using, as their solubilities differ. Second, verify your solvent and concentration. If you are using an aqueous solvent, solubility can be limited. Consider using an organic solvent like DMSO or ethanol to prepare a stock solution. Gentle warming and vortexing can also aid dissolution.

Troubleshooting Guide

This section addresses specific problems you might encounter when preparing this compound solutions.

Issue 1: this compound Precipitates After Dilution in Aqueous Buffer or Media

  • Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. This is more common when diluting a highly concentrated organic stock solution.

  • Solution:

    • Reduce Stock Concentration: Prepare a less concentrated stock solution in your organic solvent. This will require a larger volume of the stock to be added to your media, so calculate the final solvent concentration carefully.

    • Increase Final Volume: Dilute the stock solution into a larger volume of the aqueous buffer to keep the final this compound concentration below its solubility threshold.

    • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock into a small volume of ethanol first, then add this intermediate solution to the final aqueous buffer.

    • pH Adjustment: this compound's stability and solubility can be pH-dependent.[10] Ensure the pH of your final buffer is compatible. For example, dissolution tests have been successfully performed in phosphate buffer at pH 6.0.[11]

Issue 2: Difficulty Dissolving this compound Erbumine in DMSO

  • Cause: While many suppliers state this compound erbumine is soluble in DMSO, some sources report it as insoluble.[12] This discrepancy can arise from differences in the compound's hydration state, purity, or specific experimental conditions.

  • Solution:

    • Switch Solvent: If DMSO fails, try ethanol, where this compound erbumine is reported to be soluble.[9][12]

    • Use Water: this compound erbumine is freely soluble in water.[6] Consider preparing a fresh aqueous stock solution for immediate use. Note that aqueous solutions may be less stable and are not recommended for long-term storage.[9]

    • Gentle Heating: Warm the solution to 37°C and vortex to aid dissolution. Do not overheat, as it may degrade the compound.

Issue 3: Solution Appears Cloudy or Hazy

  • Cause: This may indicate the presence of insoluble impurities, that the solubility limit has been exceeded, or that the compound is degrading. This compound has two main degradation pathways: hydrolysis and cyclization.[10]

  • Solution:

    • Filter Sterilization: After dissolving, filter the solution through a 0.22 µm syringe filter to remove any particulates. This is good practice before adding any solution to cell cultures.

    • Prepare Fresh: this compound solutions, especially in aqueous buffers, should be prepared fresh for each experiment to minimize degradation.[9]

    • Check Compound Quality: If problems persist, consider the purity and age of your this compound supply.

Data Presentation: Solubility of this compound Salts

The following tables summarize the reported solubility of this compound and its common salts in various solvents.

Table 1: this compound Erbumine Solubility

Solvent Reported Solubility Source Citation
Water Freely soluble (60% w/w) [6]
Water 88 mg/mL [12]
Ethanol 88 mg/mL [12]
DMSO Insoluble [12]

| Chloroform | Freely soluble |[6] |

Table 2: this compound Arginine Solubility

Solvent Reported Solubility Source Citation
Water Sparingly soluble [7][13]
Water > 100 mg/mL [14]
Methanol Soluble [15]

| Ethanol | Slightly soluble |[7] |

Table 3: this compound (Free Acid) Solubility

Solvent Reported Solubility Source Citation
Water 1.22 mg/mL [3][5]
PBS (pH 7.2) ~10 mg/mL [9]

| Ethanol | ~25 mg/mL |[9] |

Note: Solubility values can vary between suppliers and batches. Always perform a small test dissolution with your own compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is a general guideline. Adjustments may be necessary based on the specific salt form.

  • Determine Molecular Weight (MW):

    • This compound Erbumine: 441.61 g/mol [6]

    • This compound Arginine: ~542.7 g/mol (Varies slightly based on source)

    • This compound (Free Acid): 368.47 g/mol [6]

  • Calculation:

    • Use the formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x MW ( g/mol ) / 1000

    • Example for 1 mL of a 10 mM this compound Erbumine stock: Mass = 10 mM x 1 mL x 441.61 / 1000 = 4.416 mg

  • Procedure: a. Weigh out 4.42 mg of this compound erbumine powder into a sterile microcentrifuge tube. b. Add 1 mL of high-purity, sterile DMSO. c. Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C can be applied if needed. d. Once dissolved, aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store stock solutions at -20°C for long-term use (months) or at 4°C for short-term use (days to weeks).[8]

Visualizations

Diagram 1: Troubleshooting this compound Solubility Issues

G start Start: this compound Fails to Dissolve check_salt 1. Identify Salt Form (Erbumine vs. Arginine) start->check_salt erbumine Erbumine check_salt->erbumine Is it... arginine Arginine check_salt->arginine Is it... use_water Try Water or Ethanol (DMSO solubility can be poor) erbumine->use_water check_solvent 2. Check Solvent arginine->check_solvent aqueous Aqueous Buffer check_solvent->aqueous organic Organic (DMSO/EtOH) check_solvent->organic use_organic Switch to Organic Solvent (e.g., DMSO, Ethanol) aqueous->use_organic check_precip Issue: Precipitate after diluting in aqueous media? organic->check_precip use_organic->check_precip use_water->check_precip lower_conc Lower stock concentration or increase final volume check_precip->lower_conc Yes success Success: Solution is Clear check_precip->success No filter Filter with 0.22 µm filter and prepare fresh solution lower_conc->filter filter->success

A troubleshooting workflow for resolving common this compound solubility problems.

Diagram 2: this compound's Mechanism of Action via the RAAS Pathway

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI catalyzed by Renin Renin (from Kidney) Renin->AngI AngII Angiotensin II AngI->AngII converted by ACE ACE ACE->AngII Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Secretion AngII->Aldosterone This compound This compound (Active Metabolite: Perindoprilat) This compound->ACE INHIBITS BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase

Simplified diagram of the Renin-Angiotensin-Aldosterone System (RAAS) and this compound's inhibitory action.

References

Technical Support Center: Optimizing Perindopril for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for using Perindopril and its active form, Perindoprilat, in cell culture experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: Should I use this compound or its active metabolite, Perindoprilat, for my cell culture experiments?

For all in vitro cell culture experiments, it is strongly recommended to use Perindoprilat , the active metabolite of this compound.[1][2] this compound is a prodrug that requires hepatic metabolism (hydrolysis of its ester group) to become biologically active.[3][4] This metabolic conversion does not typically occur in standard cell culture systems. Using the inactive prodrug, this compound, will likely yield inaccurate or misleading results.

Q2: What is the primary mechanism of action of Perindoprilat?

Perindoprilat is a potent and competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).[3] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[5] By inhibiting ACE, Perindoprilat blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[6] This leads to several downstream effects, including reduced aldosterone secretion and an increase in the levels of bradykinin, a vasodilator.[5] Additionally, studies have shown that Perindoprilat can inhibit the expression of Vascular Endothelial Growth Factor (VEGF) and may modulate the activity of enzymes like Cyclooxygenase-2 (COX-2).[7][8]

Perindoprilat_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Downstream Effects cluster_bradykinin Kinin-Kallikrein System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE Aldosterone ↓ Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction ↓ Vasoconstriction Angiotensin_II->Vasoconstriction VEGF ↓ VEGF Expression Angiotensin_II->VEGF Renin Renin Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Vasodilation ↑ Vasodilation Bradykinin->Vasodilation Perindoprilat Perindoprilat Perindoprilat->ACE

Caption: Mechanism of action of Perindoprilat.

Q3: What concentration range of Perindoprilat should I use as a starting point?

The optimal concentration of Perindoprilat is highly dependent on the cell type and the specific biological question. It is always recommended to perform a dose-response experiment to determine the ideal concentration range for your specific model.[9] Based on published studies, a range between 0.1 µM and 10 µM is a reasonable starting point for most experiments.

Table 1: Recommended Starting Concentration Ranges of Perindoprilat in Cell Culture

Cell Type/Target Concentration Observed Effect
Angiotensin-Converting Enzyme (ACE) 1.5 - 3.2 nM (IC₅₀) Inhibition of ACE activity.[10]
Head and Neck Squamous Cell Carcinoma (HNSCC) 1 µM Suppression of angiotensin II production.[10]
Hepatocellular Carcinoma (BNL-HCC) 1 µM Significant inhibition of VEGF mRNA expression.[8][11]
Mesangial Cells 40 µM Attenuation of fibronectin levels.[10]
Cyclooxygenase-1 (COX-1) 8.3 µM (IC₅₀) Inhibition of COX-1 enzyme activity.[7]

| Cyclooxygenase-2 (COX-2) | 0.1 µM (IC₅₀) | Inhibition of COX-2 enzyme activity.[7] |

Q4: How should I prepare a stock solution of this compound or Perindoprilat?

Proper preparation and storage of your stock solution are critical for reproducible results.

  • Solvent Choice: this compound (the prodrug) is soluble in ethanol at approximately 25 mg/mL and in PBS (pH 7.2) at about 10 mg/mL. For Perindoprilat, consult the manufacturer's datasheet for solubility information, but it is generally soluble in aqueous buffers.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate solvent like DMSO or ethanol. Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution into your cell culture medium to the final desired concentrations. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all experimental and control groups, as solvents can have physiological effects on cells.

Q5: Is Perindoprilat cytotoxic?

This compound and Perindoprilat generally exhibit low cytotoxicity at effective concentrations. However, cytotoxicity is cell-type specific and should be determined empirically for your experimental system. A standard cell viability assay (e.g., MTT, WST-1, or ATP-based) should be performed.[12]

Table 2: Summary of Published Cytotoxicity Data

Compound Cell Line Concentration Viability / Effect Duration Reference
This compound Erbumine Normal Chang liver cells Up to 1.25 µg/mL No significant cytotoxicity observed. 24 hours [13]

| this compound Erbumine | KB and SCC-VII cells | ~2 µM | No significant effect on cell proliferation. | Not specified |[1][11] |

Section 2: Experimental Protocols

Protocol 2.1: Preparation of Perindoprilat Stock Solution
  • Weighing: Accurately weigh out the required amount of Perindoprilat powder in a sterile microfuge tube.

  • Solubilization: Add the appropriate volume of sterile-filtered solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 50 mM). Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into sterile, single-use aliquots (e.g., 10-20 µL) in PCR tubes or cryovials.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. This compound arginine salt has been shown to have greater stability than the tert-butylamine salt.[14]

Protocol 2.2: General Protocol for Determining IC₅₀ using a WST-1 Assay

This protocol provides a framework for assessing the effect of Perindoprilat on cell viability.

Cytotoxicity_Workflow start Start seed_cells 1. Seed cells in a 96-well plate at a pre-optimized density. start->seed_cells incubate_adhere 2. Incubate (e.g., 24h) to allow for cell adherence and recovery. seed_cells->incubate_adhere prepare_dilutions 3. Prepare serial dilutions of Perindoprilat in culture medium. incubate_adhere->prepare_dilutions treat_cells 4. Replace old medium with medium containing drug dilutions. Include vehicle control wells. prepare_dilutions->treat_cells incubate_drug 5. Incubate for the desired exposure time (e.g., 24, 48, 72h). treat_cells->incubate_drug add_wst1 6. Add WST-1 reagent to each well (1:10 volume). incubate_drug->add_wst1 incubate_reagent 7. Incubate for 1-4 hours at 37°C until color develops. add_wst1->incubate_reagent measure_abs 8. Measure absorbance at 450 nm using a plate reader. incubate_reagent->measure_abs analyze 9. Calculate cell viability relative to vehicle control and plot dose-response curve to determine IC₅₀. measure_abs->analyze end_node End analyze->end_node

Caption: General workflow for a cell viability/cytotoxicity assay.

Section 3: Troubleshooting Guide

Encountering issues in cell culture experiments is common. This guide addresses specific problems you might face when working with Perindoprilat.[15]

Troubleshooting_Logic start Unexpected Results (e.g., no effect, high variance) q1 Are you using Perindoprilat (active) or this compound (prodrug)? start->q1 a1_prodrug Action: Switch to Perindoprilat for all in vitro experiments. q1->a1_prodrug Prodrug q2 How was the stock solution prepared and stored? q1->q2 Active Form a1_active Perindoprilat a2_action Action: Prepare fresh stock solution. Aliquot for single use. Avoid repeated freeze-thaw cycles. q2->a2_action Old stock or multiple freeze-thaws q3 Was a dose-response experiment performed? q2->q3 Properly a2_ok Prepared fresh, single-use aliquots a3_action Action: Perform a broad dose-response (e.g., 10 nM to 100 µM) to find the active range for your cell line. q3->a3_action No q4 Is the final solvent concentration >0.1% or inconsistent? q3->q4 Yes a3_ok Yes, concentration is in range a4_action Action: Ensure final solvent concentration is <0.1% and is identical in all wells, including 'vehicle control'. q4->a4_action Yes end_node Review general cell culture technique: cell health, passage number, contamination. q4->end_node No a4_ok Solvent is controlled

References

Long-term stability of Perindopril stock solutions under various storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with perindopril stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the different salt forms of this compound and how do they differ in stability?

A1: this compound is commonly available in two salt forms: this compound erbumine (also known as this compound tert-butylamine) and this compound arginine. The arginine salt was developed to improve the stability of the compound. This compound arginine is approximately 50% more stable than the erbumine salt, particularly in humid conditions, which extends its shelf life from two to three years in solid form.[1][2][3] For solutions, while specific comparative stability data is limited, the inherent stability of the arginine salt may translate to more stable stock solutions.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound has good solubility in ethanol (approximately 25 mg/mL) and aqueous buffers such as PBS at pH 7.2 (approximately 10 mg/mL).[4] It is reportedly insoluble in DMSO.[2] For cell culture experiments, it is crucial to ensure the final concentration of the organic solvent is not toxic to the cells.

Q3: How should I store my this compound stock solutions and for how long are they stable?

A3: Based on available data, storage conditions significantly impact the stability of this compound solutions. For aqueous solutions, it is recommended to use them fresh, with one source suggesting they should not be stored for more than one day.[4] However, another study found that a standard solution in distilled water was stable for at least two weeks when refrigerated.[5] Methanolic stock solutions have been stored at 7°C for 10 days without evidence of decomposition. For long-term storage, freezing at -20°C is generally recommended for the solid form, which has a stability of at least four years.[6] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: What are the main degradation pathways for this compound in solution?

A4: The primary degradation pathways for this compound in solution are hydrolysis of the ester group and intramolecular cyclization to form diketopiperazines.[7][8] These degradation processes are influenced by factors such as pH, temperature, and humidity.[7][8] Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, oxidative, and thermal stress.[9][10][11]

Q5: How can I check the stability of my this compound stock solution?

A5: The most common method to assess the stability of a this compound solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[7][9] This technique can separate the intact this compound from its degradation products, allowing for the quantification of the remaining active compound. Changes in the physical appearance of the solution, such as color change or precipitation, may also indicate degradation.

Data Presentation

Table 1: Summary of this compound Stability Data

ParameterThis compound ErbumineThis compound ArginineCitation
Solid Form Stability Less stable, particularly in humid conditions. Requires special packaging. Shelf life of approximately 2 years.More stable, with a shelf life of 3 years.[2][3]
Recommended Solid Storage 2-8°CRoom temperature (15-30°C)[5]
Solubility Soluble in ethanol (~25 mg/mL) and PBS pH 7.2 (~10 mg/mL). Insoluble in DMSO.Data not explicitly found, but expected to be similar to erbumine salt.[2][4]
Aqueous Solution Stability Recommended to not store for more than one day. Another study suggests stability for at least two weeks when refrigerated.Data not explicitly found.[4][5]
Methanol Solution Stability Stable for at least 10 days at 7°C.Data not explicitly found.
Main Degradation Pathways Hydrolysis and cyclization.Hydrolysis and cyclization.[7][8]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected experimental results or loss of drug activity. Degradation of this compound in the stock solution.Prepare a fresh stock solution. Check the storage conditions and expiry date of the solid compound. If possible, verify the concentration and purity of the stock solution using HPLC.
Precipitate forms in the stock solution upon storage. Poor solubility or degradation of the compound.Ensure the solvent and concentration are appropriate. Try gentle warming or sonication to redissolve. If precipitation persists, prepare a fresh, less concentrated solution.
Stock solution appears discolored. Potential degradation of the compound.Discard the solution and prepare a fresh stock solution from a reliable source of solid this compound.
Difficulty dissolving the solid compound. Incorrect solvent or reaching solubility limit.Verify the appropriate solvent for your this compound salt form. Attempting to dissolve in DMSO will be unsuccessful.[2] If using a suitable solvent, ensure you are not exceeding the solubility limit. Gentle warming or sonication may aid dissolution.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in Ethanol)
  • Materials:

    • This compound (Erbumine or Arginine salt)

    • Anhydrous Ethanol (ACS grade or higher)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance and weigh paper

    • Vortex mixer

  • Procedure:

    • Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight of this compound Erbumine: 441.6 g/mol ; this compound Arginine: 542.6 g/mol ).

    • Under a fume hood, accurately weigh the calculated amount of this compound powder onto weigh paper and transfer it to a sterile vial.

    • Add the required volume of anhydrous ethanol to the vial.

    • Cap the vial tightly and vortex until the this compound is completely dissolved.

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C in tightly sealed containers.

Protocol for Stability Assessment by HPLC

This is a general protocol and may need to be optimized based on the specific HPLC system and column available.

  • Instrumentation and Conditions:

    • HPLC System: With UV detector

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A mixture of phosphate buffer (pH adjusted to ~2.5) and acetonitrile.[8] The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 215 nm[1]

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Procedure:

    • Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and record the peak area. Plot a graph of peak area versus concentration to create a calibration curve.

    • Sample Preparation: Dilute an aliquot of the stored this compound stock solution to a concentration that falls within the range of the calibration curve.

    • Injection and Analysis: Inject the diluted sample into the HPLC system and record the chromatogram.

    • Data Interpretation: Identify the peak corresponding to this compound based on its retention time from the standard injections. The appearance of new peaks may indicate the presence of degradation products.

    • Quantification: Calculate the concentration of this compound in the sample using the calibration curve. The percentage of remaining this compound can be determined by comparing the concentration at a given time point to the initial concentration.

Mandatory Visualizations

experimental_workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Appropriate Solvent (e.g., Ethanol) weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at Recommended Temperature (e.g., -20°C) aliquot->store use Use for Experiment store->use

Caption: Workflow for preparing and storing this compound stock solutions.

troubleshooting_guide start Inconsistent or Unexpected Experimental Results check_solution Is the stock solution clear and colorless? start->check_solution check_age Is the stock solution freshly prepared? check_solution->check_age Yes prepare_fresh Prepare a fresh stock solution check_solution->prepare_fresh No (cloudy/colored) check_age->prepare_fresh No check_storage Verify storage conditions (temperature, light exposure) check_age->check_storage Yes end Problem Resolved prepare_fresh->end verify_purity If possible, verify purity and concentration by HPLC check_storage->verify_purity verify_purity->end

Caption: Troubleshooting decision tree for this compound solution issues.

References

Minimizing the degradation of Perindopril during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to minimize the degradation of Perindopril during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound is susceptible to degradation through two main chemical pathways: hydrolysis and intramolecular cyclization.[1][2] These reactions are primarily influenced by several factors:

  • pH: this compound is highly unstable in both acidic and alkaline conditions, which accelerate hydrolysis.[3][4] It is most stable under neutral conditions.[3]

  • Temperature: Elevated temperatures promote thermal degradation, leading to the formation of a diketopiperazine derivative through intramolecular cyclization.[2][4]

  • Moisture: The presence of moisture facilitates the hydrolysis of this compound's ester group, converting it into its active metabolite, Perindoprilat.[1]

  • Light: Exposure to light can cause significant photolytic degradation.[5]

  • Oxidizing Agents: this compound degrades in the presence of oxidizing agents like hydrogen peroxide.[3]

Q2: What are the major degradation products of this compound I should be aware of?

A2: The two principal degradation products are:

  • Perindoprilat (Impurity B): This is the active metabolite of this compound, formed by the hydrolysis of the ethyl ester group.[1][2] Its presence often indicates exposure to moisture or non-neutral pH conditions.

  • Diketopiperazine derivative (Impurity F): This product results from an internal cyclization reaction, which is typically induced by heat.[2][4]

Other known impurities and degradants that can be formed include epimers and further hydrolytic products.[2]

Q3: Which salt form of this compound is more stable?

A3: this compound is commonly available as a tert-butylamine salt (erbumine) or an arginine salt. The arginine salt was developed to improve the drug's stability and has a longer shelf life compared to the tert-butylamine salt, particularly in conditions of high temperature and humidity.[6]

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound.

Observed Problem Potential Cause Recommended Solution
Loss of parent drug peak / Low assay results General degradation of this compound.Review your entire sample preparation workflow. Ensure pH is controlled, temperature is kept low, and exposure to light is minimized. Prepare samples fresh and analyze them immediately.
Appearance of a large, early-eluting peak in HPLC This is often Perindoprilat (Impurity B) , indicating hydrolysis.The sample may have been exposed to moisture or non-neutral pH (especially alkaline conditions).[2][4] Ensure solvents are dry, use tightly sealed vials, and maintain the sample pH, preferably between 2.0 and 3.0 for HPLC analysis.[4][7]
New peak appearing upon heating the sample This is likely the diketopiperazine (Impurity F) , indicating thermal degradation.[2][4]Avoid heating samples. If a dissolution step requires heat, use the lowest possible temperature for the shortest duration. Store samples and standards in a refrigerator or freezer.
Multiple unexpected peaks in the chromatogram This could indicate severe degradation from multiple stress factors (e.g., acid, base, oxidation).[3][5]Perform a forced degradation study to identify the retention times of specific degradants. This will help diagnose the source of degradation in your samples. Neutralize samples after acid/base hydrolysis steps before injection.[5]
Inconsistent results between replicates This compound is degrading variably during the preparation process.Standardize every step of the sample preparation. Pay close attention to timing, temperature, and pH. Use an autosampler with temperature control if available.

Data Summary: this compound Stability Under Stress Conditions

The following table summarizes quantitative data from forced degradation studies, highlighting the extent of degradation under various stress conditions.

Stress ConditionReagent/SettingDuration & TemperatureDegradation (%)Key Degradants FormedReference
Acid Hydrolysis 1 N HCl24 h at Room Temp~43.6%Impurity 1 & 3[5]
Base Hydrolysis 0.01 N NaOH1 h at Room Temp~13.9%Perindoprilat (Impurity B)[4][5]
Oxidative 3% H₂O₂24 h at Room Temp~18.7%Oxidation products[5]
Thermal Solid State24 h at 80°C~16.9%Diketopiperazine (Impurity F)[4][5]
Photolytic 1.2 million lux hours1 week~26.1%Impurity 1 & 3[5]

Note: Degradation percentages can vary based on the specific experimental setup, concentration, and formulation.

Experimental Protocols

Protocol 1: Recommended Sample Preparation for HPLC Analysis

This protocol is designed to minimize degradation during routine sample preparation for HPLC analysis.

  • Solvent Preparation: Prepare the mobile phase and diluent. A common approach for stability-indicating methods is to use a mobile phase with an acidic pH (e.g., pH 2.0-3.0), such as a phosphate or perchlorate buffer mixed with acetonitrile.[2][4][7] Degas all solvents before use.

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the chosen diluent to prepare a stock solution. Protect the solution from light by using amber glassware or wrapping vials in aluminum foil.

  • Sample Solution (e.g., from tablets):

    • Weigh and finely powder a representative number of tablets.

    • Transfer an amount of powder equivalent to a single dose into a volumetric flask.

    • Add a portion of the diluent, sonicate for 10-15 minutes to ensure complete dissolution, and then dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove excipients.

  • Storage and Analysis:

    • Place the prepared vials in a temperature-controlled autosampler (e.g., set to 4-10°C).

    • Analyze the samples as soon as possible after preparation.

    • If immediate analysis is not possible, store solutions at 2-8°C for no more than 24 hours (stability should be verified).

Protocol 2: Performing a Forced Degradation Study

This protocol outlines how to intentionally degrade this compound to test the specificity of an analytical method.

  • Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or diluent).[5]

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 1 N HCl. Let it stand at room temperature for 24 hours.[5] Before injection, carefully neutralize the sample with an equivalent amount of 1 N NaOH and dilute with the mobile phase.

  • Base Hydrolysis: Mix an aliquot with 0.01 N NaOH. Let it stand at room temperature for 1 hour.[5] Neutralize with 0.01 N HCl and dilute with the mobile phase.

  • Oxidative Degradation: Mix an aliquot with 3% hydrogen peroxide (H₂O₂). Let it stand at room temperature for 24 hours.[5] Dilute with the mobile phase before injection.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 24 hours.[4] Also, reflux a solution of the drug at 70°C for 3 hours.[3] Let cool, then dissolve/dilute with the mobile phase.

  • Photolytic Degradation: Expose a solid sample and a solution of this compound to UV light (e.g., in a photostability chamber) for an extended period as per ICH Q1B guidelines (e.g., 1.2 million lux hours).[5]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed analytical method. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent this compound peak and from each other.

Visual Guides

Perindopril_Degradation_Pathways This compound This compound This compound->c1 Perindoprilat Perindoprilat (Hydrolysis Product) Diketopiperazine Diketopiperazine (Cyclization Product) c1->Perindoprilat  Moisture, Acid/Base (Hydrolysis)   c1->Diketopiperazine  Heat (Cyclization)   Sample_Prep_Workflow start_end start_end process process decision decision output output start Start dissolve Dissolve Sample in Acidic Diluent (pH 2-3) start->dissolve sonicate Sonicate Briefly (Avoid Heat) dissolve->sonicate filter Filter (0.45 µm) to Remove Excipients sonicate->filter protect Protect from Light (Amber Vials) filter->protect cool Store at Low Temp (e.g., 4-10°C) protect->cool analyze Analyze Promptly cool->analyze

References

Technical Support Center: Enhancing the Bioavailability of Perindopril in Oral Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on enhancing the oral bioavailability of Perindopril.

Frequently Asked Questions (FAQs)

A list of frequently asked questions for researchers, scientists and drug development professionals.

Question Answer
1. What is the BCS Classification of this compound and why are there conflicting reports? This compound has been classified as both a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and Class III (high solubility, low permeability) drug. This discrepancy often arises from the salt form being studied. This compound erbumine is considered a BCS Class III drug, indicating that its absorption is primarily limited by its permeability.[1] Other reports classify the base form as BCS Class II, where the low solubility is the rate-limiting step for absorption. It is crucial to consider the specific salt form and its corresponding physicochemical properties when designing a formulation strategy.
2. What is the difference between this compound erbumine and this compound arginine? Are they bioequivalent? This compound arginine was developed to improve the stability of the drug, particularly in conditions of high temperature and humidity, compared to the erbumine salt.[1][2] While the arginine salt is more stable, multiple studies have demonstrated that this compound arginine and this compound erbumine are bioequivalent.[2][3][4] They both deliver the same active metabolite, perindoprilat, and have similar pharmacokinetic profiles and clinical efficacy.[3] Due to differences in molecular weight, an 8 mg dose of this compound erbumine is equivalent to a 10 mg dose of this compound arginine.[3]
3. Which formulation strategies are most promising for enhancing this compound's bioavailability? Key strategies focus on improving the solubility and dissolution rate of this compound. These include: • Nanostructured Lipid Carriers (NLCs): These are second-generation lipid nanoparticles that can encapsulate the drug, increase its surface area, and potentially inhibit P-glycoprotein efflux in the intestine. • Chitosan Nanoparticles: These biodegradable and biocompatible polymer nanoparticles can protect the drug from degradation and provide controlled release. • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at a molecular level to enhance its dissolution rate.
4. What are the critical physicochemical characterization techniques for this compound nanoformulations? A comprehensive characterization is essential to ensure the quality and performance of this compound nanoformulations. Key techniques include: • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to determine the size distribution of the nanoparticles. • Zeta Potential: Indicates the surface charge of the nanoparticles and predicts their physical stability in suspension. • Entrapment Efficiency and Drug Loading: Quantifies the amount of this compound successfully encapsulated within the nanoparticles. • Differential Scanning Calorimetry (DSC): Determines the physical state (crystalline or amorphous) of the drug within the formulation. • X-Ray Diffraction (XRD): Confirms the crystalline or amorphous nature of the drug. • Fourier-Transform Infrared Spectroscopy (FTIR): Assesses drug-excipient compatibility by identifying any chemical interactions. • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Visualize the morphology and surface characteristics of the nanoparticles.[5][6][7]
5. What are the common challenges in scaling up the production of this compound nanoformulations? Translating a laboratory-scale formulation to industrial production presents several challenges, including: • Maintaining Particle Characteristics: Ensuring consistent particle size, PDI, and encapsulation efficiency at a larger scale can be difficult.[8][9] • Process Reproducibility: The manufacturing process must be robust to ensure batch-to-batch consistency.[9] • Sterilization: For parenteral formulations, selecting a sterilization method that does not alter the nanoparticle characteristics is crucial. • Stability: Long-term physical and chemical stability of the scaled-up batch must be confirmed.[10]
6. Are there any known excipient incompatibilities with this compound? Yes, this compound is susceptible to degradation, particularly through hydrolysis and intramolecular cyclization.[9] Common excipients that can pose compatibility challenges include: • Lactose: The Maillard reaction can occur between the primary amine of this compound and the reducing sugar lactose, leading to degradation. • Magnesium Stearate: This lubricant can be alkaline in nature and may promote the degradation of ACE inhibitors.[11][12] Careful selection and screening of excipients are critical during preformulation studies.[13][14]

Troubleshooting Guides

Nanostructured Lipid Carriers (NLCs) Formulation
Problem Potential Cause(s) Suggested Solution(s)
1. Large Particle Size or High Polydispersity Index (PDI) • Inefficient homogenization (pressure, cycles, or time). • Inappropriate surfactant type or concentration. • High lipid concentration. • Ostwald ripening.• Optimize homogenization parameters (e.g., increase pressure to 700 bar, perform 2-3 cycles).[15] • Screen different surfactants and optimize the concentration to adequately cover the nanoparticle surface. • Reduce the total lipid concentration in the formulation. • Use a mixture of surfactants to provide better steric and electrostatic stabilization.
2. Low Entrapment Efficiency • Poor solubility of this compound in the lipid matrix. • Drug partitioning into the external aqueous phase during homogenization. • Drug expulsion during lipid crystallization.• Select lipids in which this compound has high solubility. • Optimize the homogenization temperature to be 5-10°C above the melting point of the solid lipid.[16] • Incorporate a liquid lipid (oil) to create imperfections in the crystal lattice, providing more space for the drug.[17] • Use a rapid cooling process to quickly solidify the nanoparticles and trap the drug.
3. Particle Aggregation and Instability During Storage • Insufficient surface charge (low zeta potential). • Inadequate steric stabilization. • Changes in lipid polymorphism over time.• Adjust the pH of the aqueous phase to increase the ionization of the surfactant and the surface charge. • Incorporate a steric stabilizer (e.g., PEGylated lipid) into the formulation. • Store the NLC dispersion at a suitable temperature (e.g., 4°C) to minimize lipid crystallization changes.
4. Drug Leakage During Storage • Expulsion of the drug from the lipid matrix due to polymorphic transitions of the lipid. • High drug loading exceeding the solubilizing capacity of the lipid matrix.• Use a blend of lipids to create a less ordered crystalline structure.[17] • Reduce the initial drug loading. • Store the formulation at a low temperature to slow down lipid recrystallization.
Solid Dispersion Formulation
Problem Potential Cause(s) Suggested Solution(s)
1. Incomplete Amorphization of this compound • Insufficient interaction between the drug and the carrier. • High drug loading. • Inappropriate solvent system or evaporation rate (solvent evaporation method). • Insufficient mixing or temperature (melting method).• Select a carrier with strong hydrogen bonding potential with this compound. • Decrease the drug-to-carrier ratio. • Use a solvent system in which both drug and carrier are highly soluble and optimize the evaporation rate. • Ensure thorough mixing and use a temperature sufficiently above the melting point of the mixture in the melting method.
2. Phase Separation and Recrystallization During Storage • The formulation is in a thermodynamically unstable state. • Absorption of moisture. • High storage temperature.• Choose a polymer carrier that has a high glass transition temperature (Tg). • Incorporate a secondary polymer to inhibit drug crystallization. • Store the solid dispersion in a tightly sealed container with a desiccant at a controlled temperature.
3. Poor Dissolution Enhancement • Incomplete amorphization. • Large particle size of the solid dispersion powder. • Formation of drug-rich domains that are not readily wettable.• Confirm the amorphous state using DSC and XRD. • Mill the solid dispersion to a smaller particle size. • Incorporate a surfactant into the solid dispersion or the dissolution medium to improve wettability.
4. Degradation of this compound During Preparation • High temperatures used in the melting method. • Use of a reactive solvent in the solvent evaporation method.• Use the solvent evaporation method at a lower temperature if the drug is thermolabile. • Select a non-reactive, volatile solvent for the solvent evaporation method.

Experimental Protocols

Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) by High-Pressure Homogenization (Hot Homogenization Technique)

Materials:

  • This compound Erbumine

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)[16]

  • Liquid Lipid (e.g., Oleic acid, Capryol 90)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Purified Water

Equipment:

  • High-Pressure Homogenizer

  • High-Shear Homogenizer (e.g., Ultra-Turrax)

  • Water Bath

  • Magnetic Stirrer

  • Beakers and Glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh the solid lipid and liquid lipid and place them in a beaker.

    • Heat the beaker in a water bath to a temperature 5-10°C above the melting point of the solid lipid.

    • Once the lipids are completely melted, add the accurately weighed this compound Erbumine to the molten lipid mixture.

    • Stir the mixture with a magnetic stirrer until a clear, homogenous lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the surfactant(s) and dissolve it in purified water in a separate beaker.

    • Heat the aqueous phase in a water bath to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Pour the hot lipid phase into the hot aqueous phase under continuous stirring with a high-shear homogenizer at a speed of 10,000-20,000 rpm for 5-10 minutes. This will form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the pre-emulsion at a pressure of 500-1500 bar for 3-5 cycles.[16]

  • Cooling and NLC Formation:

    • Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature. This rapid cooling facilitates the crystallization of the lipid matrix and the formation of NLCs.

  • Storage:

    • Store the prepared NLC dispersion in a well-sealed container at 4°C.

Preparation of this compound-Loaded Solid Dispersion by Solvent Evaporation Method

Materials:

  • This compound Erbumine

  • Hydrophilic Carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®)

  • Volatile Organic Solvent (e.g., Ethanol, Methanol, Dichloromethane)

Equipment:

  • Rotary Evaporator

  • Magnetic Stirrer

  • Beakers and Round-Bottom Flasks

  • Vacuum Oven

  • Mortar and Pestle

  • Sieves

Procedure:

  • Dissolution of Drug and Carrier:

    • Accurately weigh this compound Erbumine and the hydrophilic carrier in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Transfer the weighed materials to a round-bottom flask.

    • Add a sufficient amount of the selected volatile organic solvent to completely dissolve both the drug and the carrier.

    • Stir the mixture using a magnetic stirrer until a clear solution is obtained.

  • Solvent Evaporation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film or a solid mass is formed on the wall of the flask.[18]

  • Drying:

    • Scrape the solid mass from the flask.

    • Place the collected solid dispersion in a vacuum oven at a temperature of 40-50°C for 24 hours to ensure the complete removal of any residual solvent.

  • Pulverization and Sieving:

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a suitable sieve to obtain a uniform particle size.

  • Storage:

    • Store the prepared solid dispersion powder in a tightly sealed container with a desiccant to protect it from moisture.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound Erbumine and this compound Arginine Formulations in Healthy Volunteers
ParameterThis compound ErbumineThis compound ArginineReference
Cmax (ng/mL) 101.23% (87.39-117.27%)99.30% (90.42-109.05%)[19]
AUC0-t (ng·h/mL) 106.59% (92.97-122.20%)100.56% (94.11-107.46%)[19]
AUC0-∞ (ng·h/mL) 106.64% (93.39-121.77%)100.88% (95.30-106.80%)[19]
Tmax (h) ~1~1[3]

*Values are presented as the geometric mean ratio (90% Confidence Interval) of the test formulation compared to a reference formulation.

Table 2: In Vitro Release of this compound from Chitosan-Coated Magnetic Nanoparticles
Time (minutes)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 4.8 (%)Reference
~2743 (46 h) -85.8[20]
~5631 (94 h) 72.2-[20]

Visualizations

experimental_workflow_NLC cluster_phase_prep Phase Preparation cluster_emulsification Emulsification cluster_final_steps Final Steps lipid_phase Lipid Phase Preparation (Drug + Lipids) pre_emulsion High-Shear Homogenization (Pre-emulsion Formation) lipid_phase->pre_emulsion aqueous_phase Aqueous Phase Preparation (Surfactant + Water) aqueous_phase->pre_emulsion hph High-Pressure Homogenization (Nanoemulsion Formation) pre_emulsion->hph Hot Pre-emulsion cooling Cooling & Crystallization (NLC Formation) hph->cooling Hot Nanoemulsion characterization Physicochemical Characterization cooling->characterization

Caption: Workflow for Nanostructured Lipid Carrier (NLC) Preparation.

experimental_workflow_SD cluster_preparation Preparation cluster_processing Processing cluster_final_product Final Product dissolution Dissolution of Drug & Carrier in Volatile Solvent evaporation Solvent Evaporation (Rotary Evaporator) dissolution->evaporation Clear Solution drying Vacuum Drying evaporation->drying Solid Mass pulverization Pulverization & Sieving drying->pulverization final_sd Solid Dispersion Powder pulverization->final_sd

References

Validation & Comparative

Head-to-head comparison of Perindopril and Ramipril on bradykinin levels

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of angiotensin-converting enzyme (ACE) inhibitors, both perindopril and ramipril are widely prescribed for the management of cardiovascular diseases. Their therapeutic effects are primarily mediated by the inhibition of ACE, leading to reduced production of angiotensin II and an accumulation of bradykinin. The latter, a potent vasodilator, is thought to contribute significantly to the cardioprotective effects of this drug class. This guide provides a detailed comparison of this compound and ramipril with a specific focus on their impact on bradykinin levels, supported by experimental data for researchers, scientists, and drug development professionals.

Pharmacological Differentiation and Bradykinin Selectivity

ACE inhibitors, as a class, are not homogenous in their pharmacological properties.[1] Differences in lipophilicity, tissue-ACE binding, and half-life can influence their therapeutic impact.[1] Notably, this compound exhibits pleiotropic effects that are not equally shared by other ACE inhibitors, including a higher selectivity for the bradykinin binding site on the ACE enzyme.[1][2] This suggests that this compound may have a more pronounced effect on bradykinin-mediated pathways.[2]

The PERTINENT (this compound Thrombosis INflammation ENdothelial dysfunction and neurohormonal activation Trial) substudy of the EUROPA trial provided clinical evidence of this compound's effect on bradykinin.[2] In this study, treatment with this compound restored bradykinin levels in patients with stable coronary artery disease to those observed in healthy controls.[2][3] This restoration of bradykinin levels is correlated with improvements in endothelial function, as indicated by an increase in endothelial nitric oxide synthase (eNOS) activity.[4]

Data Summary: this compound vs. Ramipril Effects on Bradykinin and Related Markers

FeatureThis compoundRamiprilSource
Bradykinin/Angiotensin I Selectivity Ratio Markedly greater than other ACE inhibitors, indicating a higher preference for inhibiting bradykinin degradation.Lower than this compound.[4]
Effect on Plasma Bradykinin Levels (Human) Restored levels to those of healthy controls in patients with stable coronary artery disease.Data from direct comparison studies in humans is limited.[2][3]
Effect on eNOS Expression (Rat Model) Significantly more effective at increasing eNOS protein expression compared to ramipril at equi-hypotensive doses.Less effective than this compound.[4]
Effect on eNOS Activity (Rat Model) Significantly more effective at increasing eNOS activity compared to ramipril at equi-hypotensive doses.Less effective than this compound.[4]

Note: The presented data is based on a combination of in-vitro, animal, and human studies. Direct comparative quantitative data on bradykinin levels in humans is limited.

Experimental Protocols

Measurement of Bradykinin in Plasma

The accurate measurement of bradykinin in plasma is challenging due to its short half-life and the potential for ex-vivo generation and degradation. The following protocol outlines a general methodology based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high specificity and sensitivity.

1. Sample Collection and Preparation:

  • Blood should be collected in pre-chilled tubes containing a cocktail of protease inhibitors (e.g., EDTA, phenanthroline, and aprotinin) to prevent the degradation of bradykinin.

  • Immediately after collection, the blood should be centrifuged at a low temperature (e.g., 4°C) to separate the plasma.

  • The plasma is then transferred to a new tube and can be stored at -80°C until analysis.

2. Solid-Phase Extraction (SPE):

  • Plasma samples are acidified (e.g., with trifluoroacetic acid) and applied to a pre-conditioned C18 SPE cartridge.

  • The cartridge is washed with a low-organic solvent to remove interfering substances.

  • Bradykinin is then eluted with a high-organic solvent (e.g., acetonitrile in formic acid).

3. LC-MS/MS Analysis:

  • The eluate from the SPE is evaporated to dryness and reconstituted in a suitable solvent for injection into the LC-MS/MS system.

  • Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-product ion transitions for bradykinin and an internal standard.

4. Quantification:

  • A calibration curve is generated using known concentrations of a bradykinin standard.

  • The concentration of bradykinin in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing the Mechanisms and Comparisons

Signaling Pathway of ACE Inhibition

ACE_Inhibition_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_KKS Kallikrein-Kinin System (KKS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Renin Renin ACE ACE Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion AT1_Receptor->Aldosterone_Secretion HMWK High-Molecular-Weight Kininogen Bradykinin Bradykinin HMWK->Bradykinin Kallikrein Inactive_Peptides Inactive_Peptides Bradykinin->Inactive_Peptides ACE (Kininase II) B2_Receptor B2_Receptor Bradykinin->B2_Receptor Kallikrein Kallikrein Vasodilation Vasodilation B2_Receptor->Vasodilation NO_Release Nitric Oxide (NO) Release B2_Receptor->NO_Release ACE_Inhibitor This compound / Ramipril ACE_Inhibitor->ACE

Caption: Mechanism of ACE inhibitors on the RAAS and KKS pathways.

Experimental Workflow for Bradykinin Measurement

Bradykinin_Measurement_Workflow Start Patient Blood Sample Collection Blood Collection (with Protease Inhibitors) Start->Collection Centrifugation Centrifugation (4°C) Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation SPE Solid-Phase Extraction (SPE) Plasma_Separation->SPE LCMS LC-MS/MS Analysis SPE->LCMS Quantification Data Analysis and Quantification LCMS->Quantification Result Plasma Bradykinin Concentration Quantification->Result

Caption: Workflow for quantifying plasma bradykinin via LC-MS/MS.

Logical Comparison of this compound and Ramipril

Drug_Comparison cluster_this compound This compound cluster_Ramipril Ramipril P_Selectivity High Bradykinin/Angiotensin I Selectivity Ratio P_BK_Effect Restores Bradykinin Levels to Normal P_Selectivity->P_BK_Effect P_eNOS Greater Increase in eNOS Expression/Activity P_BK_Effect->P_eNOS Conclusion This compound shows a more pronounced effect on bradykinin-mediated pathways in available studies. R_Selectivity Standard Bradykinin/Angiotensin I Selectivity Ratio R_BK_Effect Increases Bradykinin Levels (Comparative data limited) R_Selectivity->R_BK_Effect R_eNOS Lesser Increase in eNOS Expression/Activity R_BK_Effect->R_eNOS ACE_Inhibition Common Mechanism: ACE Inhibition ACE_Inhibition->P_Selectivity ACE_Inhibition->R_Selectivity

Caption: Logical comparison of this compound and Ramipril's effects.

Conclusion

While both this compound and ramipril are effective ACE inhibitors, the available evidence suggests that this compound has a more pronounced impact on the bradykinin system. This is supported by its higher selectivity for the bradykinin binding site on the ACE enzyme and preclinical data demonstrating a superior effect on eNOS expression and activity, a key downstream mediator of bradykinin's vascular effects. Clinical data from the PERTINENT trial further substantiates this compound's ability to restore bradykinin levels in patients with cardiovascular disease.

It is important to note the limitation that there is a lack of direct head-to-head clinical trials that provide quantitative data on plasma bradykinin levels for this compound versus ramipril in a human population. Future research focusing on such direct comparisons would be invaluable in further elucidating the nuanced differences between these two widely used ACE inhibitors and their clinical implications.

References

Validating Perindoprilat as a Biomarker for Therapeutic Drug Monitoring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of perindoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor perindopril, for therapeutic drug monitoring (TDM). It also explores alternative monitoring strategies and presents supporting experimental data and protocols.

Introduction to Perindoprilat and Therapeutic Drug Monitoring

This compound is a prodrug that is hydrolyzed in vivo to its active diacid metabolite, perindoprilat.[1] Perindoprilat is a potent inhibitor of ACE, the enzyme that converts angiotensin I to the vasoconstrictor angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[1] By inhibiting ACE, perindoprilat leads to vasodilation and a reduction in blood pressure.[2] TDM of perindoprilat can be a valuable tool to assess patient adherence to therapy, which is crucial for effective management of hypertension and heart failure.

Perindoprilat as the Primary Biomarker for TDM

Direct measurement of perindoprilat in biological matrices, most commonly plasma, is the established method for the therapeutic drug monitoring of this compound. The concentration of perindoprilat directly reflects the level of the active drug in the body. While clinical parameters such as blood pressure and renal function are monitored to assess the therapeutic effect of this compound, they are not direct biomarkers of drug exposure. Currently, there are no established alternative biochemical biomarkers to perindoprilat for the TDM of this compound.

Comparison of Analytical Methods for Perindoprilat Quantification

Various analytical methods have been developed and validated for the quantification of perindoprilat in biological samples. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and specificity.[3][4]

The following table summarizes the performance of different validated LC-MS/MS methods for the quantification of perindoprilat in human plasma.

Analytical Method Linearity Range (ng/mL) Lower Limit of Quantification (LOQ) (ng/mL) Intra-day Precision (% CV) Inter-day Precision (% CV) Accuracy (%) Recovery (%) Reference
UPLC-MS/MS0.2 - 400.2≤ 13.8≤ 13.889.6 - 112.479.65 - 97.83[5]
LC-MS/MS0.3 - 400.3< 15< 15Within 15% of nominal76.32[4]
LC-MS/MS0.1 - 2000.5< 15< 15Within 15% of nominal80-110[3]

CV: Coefficient of Variation

Experimental Protocols

Detailed Methodology for Perindoprilat Quantification in Human Plasma using LC-MS/MS

This protocol is a synthesized example based on common practices in published validation studies.[3][5]

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma, add 20 µL of an internal standard working solution (e.g., perindoprilat-d4).

  • Vortex for 30 seconds.

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

2. Chromatographic Conditions

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Perindoprilat: m/z 339.00 → 168.10[3]

    • Internal Standard (Perindoprilat-d4): (specific m/z to be determined based on the deuterated standard)

  • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

4. Method Validation

  • The method should be validated according to relevant guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction IncreasedBP Increased Blood Pressure Aldosterone->IncreasedBP Vasoconstriction->IncreasedBP Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Perindoprilat Perindoprilat Perindoprilat->ACE Inhibition

Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Perindoprilat.

G cluster_workflow Experimental Workflow for Perindoprilat Quantification Plasma 1. Plasma Sample Collection Spike 2. Spike with Internal Standard Plasma->Spike Precipitate 3. Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Evaporate 5. Supernatant Evaporation Centrifuge->Evaporate Reconstitute 6. Reconstitution in Mobile Phase Evaporate->Reconstitute Inject 7. Injection into LC-MS/MS Reconstitute->Inject Analyze 8. Data Acquisition and Analysis Inject->Analyze

Caption: A typical experimental workflow for the quantification of Perindoprilat in plasma using LC-MS/MS.

References

Perindopril Versus Telmisartan: A Comparative Analysis of Effects on Vascular Inflammatory Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the management of hypertension and cardiovascular disease, the renin-angiotensin-aldosterone system (RAAS) is a critical therapeutic target. Perindopril, an angiotensin-converting enzyme (ACE) inhibitor, and telmisartan, an angiotensin II receptor blocker (ARB), are two widely prescribed medications that modulate this system. Beyond their primary blood pressure-lowering effects, emerging evidence suggests these drugs exert distinct actions on the inflammatory processes that underpin vascular disease. This guide provides a detailed comparison of their effects on key vascular inflammatory markers, supported by experimental data, to inform research and development in cardiovascular therapeutics.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of this compound and telmisartan stem from their different points of intervention in the RAAS cascade and their unique molecular interactions.

This compound: As an ACE inhibitor, this compound's primary mechanism involves blocking the conversion of angiotensin I to the potent vasoconstrictor and pro-inflammatory mediator, angiotensin II. This reduction in angiotensin II levels curtails downstream inflammatory signaling. Additionally, this compound inhibits the degradation of bradykinin, a peptide that promotes the release of nitric oxide (NO) and prostacyclin, both of which have vasodilatory and anti-inflammatory properties. Some research also suggests that this compound may exert anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2).

Telmisartan: Telmisartan selectively blocks the angiotensin II type 1 (AT1) receptor, thereby preventing angiotensin II from binding and initiating its pro-inflammatory cascade. Uniquely among ARBs, telmisartan also acts as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ). Activation of PPAR-γ is known to suppress the expression of pro-inflammatory genes, offering a distinct, secondary anti-inflammatory pathway.

Diagram: Signaling Pathways

cluster_this compound This compound Pathway cluster_Telmisartan Telmisartan Pathway This compound This compound ACE ACE This compound->ACE Inhibits Bradykinin Bradykinin ACE->Bradykinin Inhibits Degradation Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Inflammation_P Vascular Inflammation Angiotensin_II->Inflammation_P Promotes NO_Prostacyclin NO & Prostacyclin Release Bradykinin->NO_Prostacyclin Stimulates NO_Prostacyclin->Inflammation_P Inhibits Telmisartan Telmisartan AT1_Receptor AT1 Receptor Telmisartan->AT1_Receptor Blocks PPARg PPAR-γ Telmisartan->PPARg Activates Inflammation_T Vascular Inflammation AT1_Receptor->Inflammation_T Promotes Angiotensin_II_T Angiotensin II Angiotensin_II_T->AT1_Receptor Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPARg->Anti_Inflammatory_Genes Promotes Anti_Inflammatory_Genes->Inflammation_T Inhibits cluster_workflow Typical Experimental Workflow for Clinical Trials cluster_treatment Treatment Period Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Measurements (Blood Pressure, Blood Samples) Patient_Screening->Baseline Randomization Randomization Baseline->Randomization Perindopril_Arm This compound Group Randomization->Perindopril_Arm Telmisartan_Arm Telmisartan Group Randomization->Telmisartan_Arm Follow_Up Follow-up Assessments (Blood Pressure, Blood Samples) Perindopril_Arm->Follow_Up Telmisartan_Arm->Follow_Up Analysis Biochemical Analysis (ELISA for Inflammatory Markers) Follow_Up->Analysis Statistical_Analysis Statistical Analysis (Comparison of Groups) Analysis->Statistical_Analysis

A Comparative Analysis of Perindopril and Enalapril in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antihypertensive effects of two widely prescribed angiotensin-converting enzyme (ACE) inhibitors, Perindopril and Enalapril. The information presented is based on a review of clinical trial data and pharmacological studies, intended to inform research and development in the cardiovascular field.

Executive Summary

This compound and Enalapril are both effective in lowering blood pressure by inhibiting the renin-angiotensin-aldosterone system (RAAS).[1][2] Clinical evidence suggests that while both drugs achieve comparable overall blood pressure control, this compound may offer a more sustained 24-hour effect with a higher trough-to-peak ratio, potentially leading to more consistent blood pressure management.[1][3][4] Beyond their primary antihypertensive action, studies indicate that this compound may possess superior anti-inflammatory, anti-atherosclerotic, and antioxidant properties compared to Enalapril.[3]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Both this compound and Enalapril are prodrugs, converted in the liver to their active metabolites, perindoprilat and enalaprilat, respectively.[3] These active forms competitively inhibit the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By blocking this conversion, these drugs lead to vasodilation and a subsequent reduction in blood pressure. They also inhibit the degradation of bradykinin, a vasodilator, further contributing to their antihypertensive effect.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II ACE_Inhibitors This compound / Enalapril ACE_Inhibitors->ACE Inhibits

Diagram 1: Simplified RAAS Pathway and ACE Inhibitor Action.

Comparative Antihypertensive Efficacy: A Data-Driven Overview

Clinical trials have demonstrated the efficacy of both this compound and Enalapril in reducing systolic and diastolic blood pressure. The following tables summarize key quantitative data from comparative studies.

Table 1: Blood Pressure Reduction

DrugDosePeak Systolic BP Reduction (mmHg)Trough Systolic BP Reduction (mmHg)Peak Diastolic BP Reduction (mmHg)Trough Diastolic BP Reduction (mmHg)
This compound4-8 mg once daily-7.5 ± 1.6-7.3 ± 2.2-6.4 ± 1.3-5.2 ± 1.7
Enalapril10-20 mg once daily-10.8 ± 1.6-8.3 ± 2.3-8.5 ± 1.3-5.7 ± 1.7

Data from a double-blind, crossover study using 24-hour ambulatory blood pressure monitoring.[1]

Table 2: Trough-to-Peak Ratio

DrugSystolic Trough-to-Peak RatioDiastolic Trough-to-Peak Ratio
This compound0.970.81
Enalapril0.770.67

The trough-to-peak ratio indicates the persistence of the antihypertensive effect over a 24-hour dosing interval. A higher ratio suggests a more sustained effect.[1][3]

Experimental Protocols: A Synthesized Approach

The following outlines a typical experimental protocol for a comparative study of this compound and Enalapril, based on methodologies reported in the literature.[1][4]

1. Study Design: A randomized, double-blind, crossover study is a robust design for comparing two active treatments.

2. Patient Population:

  • Inclusion Criteria: Adult patients (e.g., 18-70 years) with a diagnosis of mild to moderate essential hypertension.
  • Exclusion Criteria: Secondary hypertension, severe renal impairment, history of angioedema, pregnancy, or lactation.

3. Washout and Placebo Run-in: A 2 to 4-week washout period where all previous antihypertensive medications are discontinued, followed by a placebo run-in period to establish baseline blood pressure.

4. Randomization and Treatment: Patients are randomly assigned to receive either this compound (e.g., 4-8 mg once daily) or Enalapril (e.g., 10-20 mg once daily) for a specified period (e.g., 4-6 weeks).

5. Crossover: After the initial treatment period and a washout period, patients are switched to the alternate treatment for the same duration.

6. Blood Pressure Monitoring: 24-hour ambulatory blood pressure monitoring (ABPM) is the gold standard for assessing antihypertensive efficacy. Measurements are typically taken at regular intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night).

7. Data Analysis: Statistical analysis is performed to compare the mean reduction in systolic and diastolic blood pressure, as well as the trough-to-peak ratios between the two treatment groups.

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout & Placebo Run-in Period Screening->Washout Randomization Randomization Washout->Randomization GroupA Group A: This compound Treatment Randomization->GroupA GroupB Group B: Enalapril Treatment Randomization->GroupB ABPM 24-hour Ambulatory Blood Pressure Monitoring GroupA->ABPM GroupB->ABPM Crossover_Washout Crossover Washout Period GroupA_Crossover Group A: Enalapril Treatment Crossover_Washout->GroupA_Crossover GroupB_Crossover Group B: This compound Treatment Crossover_Washout->GroupB_Crossover Analysis Data Analysis GroupA_Crossover->Analysis GroupB_Crossover->Analysis ABPM->Crossover_Washout

Diagram 2: Typical Experimental Workflow for a Comparative Study.

Beyond Blood Pressure: Additional Pharmacological Differences

While both drugs share a common mechanism of action, some studies suggest differences in their broader pharmacological profiles. This compound is reported to have a longer duration of action and stronger binding to tissue ACE compared to Enalapril.[3][5] Furthermore, some research indicates that this compound may offer more significant benefits in terms of anti-inflammatory, anti-atherosclerotic, and antioxidant effects.[3] In patients with obesity and hypertension, this compound has been shown to have beneficial effects on insulin resistance and hyperleptinemia, which were not observed with Enalapril.[6]

Side Effect Profile

The side effect profiles of this compound and Enalapril are generally similar to other ACE inhibitors.[3] Common side effects can include a dry, hacking cough, dizziness, and hyperkalemia.[2] Both drugs have been shown to be well-tolerated in clinical trials.[1]

Conclusion

Both this compound and Enalapril are effective antihypertensive agents. The choice between them may be guided by the need for sustained 24-hour blood pressure control, with this compound demonstrating a higher trough-to-peak ratio in some studies. Furthermore, the potential for additional cardiovascular benefits beyond blood pressure reduction, such as improved endothelial function and metabolic parameters, may favor the selection of this compound in certain patient populations. Further head-to-head clinical trials are warranted to fully elucidate the comparative long-term cardiovascular outcomes of these two ACE inhibitors.

References

The Synergistic Antihypertensive Efficacy of Perindopril and Amlodipine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor, and Amlodipine, a calcium channel blocker (CCB), has emerged as a cornerstone in the management of hypertension. This guide provides a comprehensive evaluation of the synergistic effects of this combination therapy, supported by experimental data from pivotal clinical trials. We delve into the distinct yet complementary mechanisms of action that lead to superior blood pressure control and cardiovascular protection compared to monotherapy with either agent alone.

Data Presentation: Superior Blood Pressure Reduction with Combination Therapy

Clinical evidence consistently demonstrates that the fixed-dose combination (FDC) of this compound and Amlodipine results in significantly greater reductions in both systolic and diastolic blood pressure compared to monotherapy. The complementary actions of these two agents—this compound's inhibition of the renin-angiotensin-aldosterone system (RAAS) and Amlodipine's direct vasodilation—lead to a more potent antihypertensive effect.[1][2][3][4]

Below are summary tables of quantitative data from key clinical trials, illustrating the enhanced efficacy of the combination therapy.

Table 1: Comparison of Systolic Blood Pressure (SBP) Reduction (mmHg) in Clinical Trials

Study/TrialThis compound/Amlodipine FDCThis compound MonotherapyAmlodipine MonotherapyPlaceboDuration
Trial 017[5]-15.8 ± 12.1-7.8 ± 13.7--8 weeks
Trial 016[5]-11.1 ± 11.9--8.5 ± 11.1-8 weeks
Laurent et al.[6]Superior to Placebo (Difference: -7.22)----
STRONG Study[7]-41.9 ± 34.8---60 days
EMERALD Study[8]-28.4 ± 13.6---4 months

Table 2: Comparison of Diastolic Blood Pressure (DBP) Reduction (mmHg) in Clinical Trials

Study/TrialThis compound/Amlodipine FDCThis compound MonotherapyAmlodipine MonotherapyPlaceboDuration
Laurent et al.[6]Superior to Placebo (Difference: -4.12)----
STRONG Study[7]-23.2 ± 21.8---60 days
EMERALD Study[8]-12.2 ± 8.7---4 months

Experimental Protocols

The robust clinical data supporting the synergistic effects of this compound and Amlodipine are derived from well-designed clinical trials and specific experimental procedures to assess vascular function.

Key Clinical Trial Methodologies

1. ASCOT-BPLA (Anglo-Scandinavian Cardiac Outcomes Trial - Blood Pressure Lowering Arm) [9][10][11]

  • Study Design: A multicenter, prospective, randomized controlled trial.

  • Patient Population: 19,257 patients with hypertension aged 40-79 years with at least three other cardiovascular risk factors.[11]

  • Intervention: Patients were assigned to either an amlodipine-based regimen (5-10 mg) with this compound (4-8 mg) added as required, or an atenolol-based regimen (50-100 mg) with a thiazide diuretic added as required.[11]

  • Primary Endpoint: Non-fatal myocardial infarction and fatal coronary heart disease.[11]

  • Blood Pressure Measurement: Blood pressure was measured at regular intervals throughout the trial to a target of <140/90 mmHg for non-diabetic patients and <130/80 mmHg for those with diabetes.[2]

2. EUROPA (European Trial on Reduction of Cardiac Events with this compound in Stable Coronary Artery Disease) [12][13][14]

  • Study Design: A double-blind, placebo-controlled, multicenter study.[12]

  • Patient Population: 12,218 patients with stable coronary artery disease and no clinical heart failure.[13]

  • Intervention: Following a 4-week run-in period with open-label this compound, patients were randomized to receive this compound 8 mg once daily or a matching placebo.[13][14]

  • Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, or cardiac arrest.[13][14]

Assessment of Endothelial Function and Blood Pressure

1. Flow-Mediated Dilation (FMD) [15][16][17]

  • Purpose: To non-invasively assess endothelium-dependent vasodilation, a marker of endothelial function.

  • Protocol Overview:

    • Patient Preparation: Patients are typically asked to fast for at least 8-12 hours and abstain from caffeine, alcohol, and smoking before the measurement.

    • Baseline Measurement: The diameter of the brachial artery is measured using high-resolution ultrasound.

    • Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (typically 50 mmHg above systolic pressure) for 5 minutes to induce ischemia.

    • Post-Occlusion Measurement: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia) that stimulates the endothelium to release nitric oxide, leading to vasodilation. The brachial artery diameter is continuously monitored for several minutes after cuff release.

    • Calculation: FMD is calculated as the percentage change in the brachial artery diameter from baseline to its peak diameter after cuff release.

2. Ambulatory Blood Pressure Monitoring (ABPM) [18][19][20]

  • Purpose: To obtain a comprehensive assessment of a patient's blood pressure profile over a 24-hour period, including during sleep.

  • Protocol Overview:

    • Device Fitting: A portable, automated blood pressure monitor is fitted to the patient's non-dominant arm.

    • Monitoring Period: The device is programmed to automatically measure and record blood pressure at regular intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night) for 24 hours.

    • Patient Diary: Patients are instructed to maintain a diary of their activities, sleep times, and any symptoms experienced during the monitoring period.

    • Data Analysis: The recorded blood pressure readings are downloaded and analyzed to determine average daytime, nighttime, and 24-hour blood pressures, as well as blood pressure variability and the nocturnal dip in blood pressure.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The synergistic effect of this compound and Amlodipine can be visualized through their complementary actions on key signaling pathways that regulate vascular tone and structure.

Synergistic_Mechanism cluster_this compound This compound (ACE Inhibitor) cluster_Amlodipine Amlodipine (Calcium Channel Blocker) cluster_Synergy Synergistic Effect on Vasodilation This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits Angiotensin_II Angiotensin II ACE->Angiotensin_II Bradykinin_Degradation Bradykinin Degradation ACE->Bradykinin_Degradation Angiotensin_I Angiotensin I Angiotensin_I->Angiotensin_II ACE-mediated conversion AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Activates Bradykinin Bradykinin Bradykinin->Bradykinin_Degradation ACE-mediated eNOS Endothelial Nitric Oxide Synthase (eNOS) Bradykinin->eNOS Stimulates Vasoconstriction_P Vasoconstriction AT1_Receptor->Vasoconstriction_P Leads to NO_Production Nitric Oxide (NO) Production AT1_Receptor->NO_Production Inhibits Vasodilation Vasodilation Amlodipine Amlodipine L_type_Ca_Channel L-type Calcium Channel Amlodipine->L_type_Ca_Channel Blocks Amlodipine->eNOS Stimulates (via phosphorylation) Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Mediates VSMC_Contraction Vascular Smooth Muscle Contraction Ca_Influx->VSMC_Contraction Causes eNOS->NO_Production Increases NO_Production->Vasodilation Promotes Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP Leads to

Caption: Synergistic mechanism of this compound and Amlodipine on vasodilation.

Experimental_Workflow cluster_Screening Patient Screening and Enrollment cluster_Treatment_Arms Treatment Allocation cluster_FollowUp Follow-up and Data Collection Patient_Population Hypertensive Patient Population Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Population->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A: This compound/Amlodipine FDC Randomization->Group_A Group_B Group B: This compound Monotherapy Randomization->Group_B Group_C Group C: Amlodipine Monotherapy Randomization->Group_C Group_D Group D: Placebo Randomization->Group_D Baseline Baseline Measurements (BP, FMD, etc.) Randomization->Baseline Follow_Up_Visits Regular Follow-up Visits (e.g., 4, 8, 12 weeks) Group_A->Follow_Up_Visits Group_B->Follow_Up_Visits Group_C->Follow_Up_Visits Group_D->Follow_Up_Visits Baseline->Follow_Up_Visits Data_Collection Data Collection: - Office BP - ABPM - FMD - Adverse Events Follow_Up_Visits->Data_Collection Final_Analysis Final Data Analysis Data_Collection->Final_Analysis

Caption: Generalized workflow for a clinical trial comparing combination therapy to monotherapy.

References

A Comparative Guide to Analytical Methods for the Quantification of Perindopril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure, is paramount in pharmaceutical quality control and clinical monitoring. A variety of analytical methods are employed for this purpose, each with its own set of performance characteristics. This guide provides a comparative overview of two prominent techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is collated from published validation studies to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, specificity, and operational complexity. The following table summarizes the key performance parameters of a representative RP-HPLC-UV method and an LC-MS/MS method for this compound quantification, based on data from published literature.

ParameterRP-HPLC-UVLC-MS/MS
Linearity Range 48 - 112 µg/mL[1]0.5 - 350.0 ng/mL[2][3]
Accuracy (% Recovery) 98.9 - 100.4%[1]78.29%[2][3]
Precision (%RSD) < 2%[1]< 15%[4][5]
Limit of Detection (LOD) 3.03 µg/mL[1]0.15 ng/mL
Limit of Quantification (LOQ) 9.17 µg/mL[1]0.5 ng/mL[2]

Key Observations:

  • Sensitivity: The LC-MS/MS method demonstrates significantly higher sensitivity, with a much lower limit of detection (LOD) and limit of quantification (LOQ) in the nanogram per milliliter range, compared to the microgram per milliliter range of the RP-HPLC-UV method.[1][2] This makes LC-MS/MS the preferred choice for applications requiring trace-level quantification, such as in biological matrices.

  • Linearity: Both methods exhibit good linearity over their respective concentration ranges.[1][3] The wider dynamic range of the LC-MS/MS method is advantageous for analyzing samples with large variations in this compound concentration.

  • Accuracy and Precision: The RP-HPLC-UV method shows excellent accuracy, with recovery values very close to 100%.[1] While the reported recovery for the LC-MS/MS method is lower, it is still within acceptable limits for bioanalytical methods.[2][3] Both methods demonstrate good precision, with low relative standard deviation (%RSD).[1][4][5]

Experimental Protocols

Below are the detailed methodologies for the compared analytical techniques, as described in the cited literature.

RP-HPLC with UV Detection

This method is suitable for the quantification of this compound in pharmaceutical dosage forms.

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-Visible detector.

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: A mixture of acetonitrile, methanol, and a buffer solution (0.02M Potassium dihydrogen phosphate and 0.02M Sodium dihydrogen phosphate with 1mL Triethylamine) in a ratio of 40:20:40 (v/v/v), with the pH adjusted to 5.0.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 226 nm.[1]

  • Sample Preparation:

    • A standard stock solution is prepared by dissolving a known amount of this compound in the mobile phase.

    • Working standard solutions are prepared by diluting the stock solution to fall within the linearity range.

    • For pharmaceutical preparations, a sample equivalent to a specific dose of this compound is dissolved in the mobile phase, filtered, and then diluted to the appropriate concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This high-sensitivity method is ideal for the determination of this compound in biological matrices like human plasma.

  • Instrumentation: A Liquid Chromatograph coupled with a Tandem Mass Spectrometer with a turbo ion spray (TIS) source.

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: Specific gradient or isocratic conditions are optimized for the separation.

    • Flow Rate: Optimized for the specific column and separation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Ion Mode.

    • Acquisition Mode: Selective Reaction Monitoring (SRM).[2]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Plasma samples are first treated with phosphoric acid.[2]

    • The treated plasma is then loaded onto a hydrophilic-lipophilic balance (HLB) SPE cartridge.[2]

    • The cartridge is washed to remove interferences.

    • This compound and its metabolite are eluted from the cartridge.

    • The eluate is then directly injected into the LC-MS/MS system for analysis.[2]

Workflow for Analytical Method Validation

The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_outcome 4. Outcome Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Specificity Specificity / Selectivity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Validation_Protocol->Precision LOD Limit of Detection (LOD) Validation_Protocol->LOD LOQ Limit of Quantification (LOQ) Validation_Protocol->LOQ Robustness Robustness Validation_Protocol->Robustness Data_Analysis Analyze Validation Data Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD->Data_Analysis LOQ->Data_Analysis Robustness->Data_Analysis Acceptance_Criteria Compare with Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Prepare Validation Report Acceptance_Criteria->Validation_Report Method_Implementation Implement for Routine Use Validation_Report->Method_Implementation

Caption: Workflow for Analytical Method Validation.

References

Comparative Analysis of the Pleiotropic Effects of Different ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of cardiovascular diseases. Beyond their primary function of blood pressure reduction through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), these agents exert a range of beneficial "pleiotropic" effects. These non-hemodynamic actions, including anti-inflammatory, antioxidant, and endothelial function-enhancing properties, contribute significantly to their therapeutic efficacy. However, not all ACE inhibitors are created equal; differences in their pharmacological properties, such as lipophilicity, tissue-ACE binding affinity, and interaction with the bradykinin system, lead to varied pleiotropic effects. This guide provides a comparative analysis of these effects among different ACE inhibitors, supported by experimental data, to inform researchers and drug development professionals.

Comparative Analysis of Pleiotropic Effects

Anti-inflammatory Effects

Chronic inflammation is a key driver in the pathogenesis of atherosclerosis and other cardiovascular diseases. ACE inhibitors can mitigate this process by reducing the production of pro-inflammatory cytokines. Comparative studies and meta-analyses reveal significant differences among various agents.

A meta-analysis of 32 randomized controlled trials demonstrated that ACE inhibitors as a class significantly reduce plasma levels of C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][2][3] Notably, the effects varied by the specific agent. Perindopril showed a significant lowering effect on all three markers, while enalapril's significant effect was noted on CRP and TNF-α.[1][3][4] Another study directly comparing this compound and enalapril in normotensive patients with coronary artery disease found that this compound was superior in reducing plasma hsCRP and suppressing the release of TNF-α, IL-1β, and monocyte chemoattractant protein-1 (MCP-1) from monocytes.[5][6]

ACE InhibitorChange in C-Reactive Protein (CRP)Change in Interleukin-6 (IL-6)Change in Tumor Necrosis Factor-α (TNF-α)Reference
This compound Significant Reduction (P=0.01)Significant ReductionSignificant Reduction[1][3]
Enalapril Significant Reduction (P=0.006)No Significant ReductionSignificant Reduction[1][3]
Ramipril No Significant ReductionSignificant ReductionNo Significant Reduction[1]
Quinapril No Significant ReductionSignificant ReductionNo Significant Reduction[1]

Table 1: Comparative Anti-inflammatory Effects of Different ACE Inhibitors. Data synthesized from a meta-analysis of 32 randomized controlled trials.[1][3]

Antioxidant Effects

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, contributes to vascular damage. The antioxidant properties of ACE inhibitors are linked to both the inhibition of angiotensin II (a pro-oxidant) and, in some cases, direct radical scavenging.

The thiol (-SH) group in captopril gives it unique, direct antioxidant properties not observed in non-thiol ACE inhibitors.[7][8] An in-vitro study using the ferric reducing (antioxidant) power (FRAP) assay showed that only captopril had significant antioxidant activity, whereas enalapril, this compound, quinapril, and ramipril had negligible direct effects.[7] Captopril has been shown to inhibit the oxidation of low-density lipoprotein (LDL), a key event in atherosclerosis, an effect not shared by the non-thiol ACE inhibitor quinaprilat.[9]

However, non-thiol ACE inhibitors also exhibit indirect antioxidant effects. A study on Type 2 Diabetes Mellitus patients showed that adjunct therapy with a low dose of captopril for three months led to a significant decrease in the lipid peroxidation marker malondialdehyde (MDA) by 58.3% (P=0.018) and oxidized LDL (ox-LDL) by 26.4% (P=0.036), alongside an increase in reduced glutathione (GSH).[10][11][12] Quinapril has also been shown to reduce markers of oxidative stress, such as 8-isoprostane, and increase the activity of the antioxidant enzyme superoxide dismutase in patients with metabolic syndrome.[13]

ACE InhibitorMechanismKey FindingsReference
Captopril Direct radical scavenging (thiol group) & Indirect via Ang II inhibitionSignificant direct antioxidant power in vitro; Decreases MDA and ox-LDL, increases GSH in vivo.[10][11][7][8][9]
Enalapril Indirect via Ang II inhibitionNo direct antioxidant activity in vitro; May increase endogenous antioxidant scavengers.[10][7][8]
This compound Indirect via Ang II inhibitionNegligible direct antioxidant activity in vitro.[7]
Ramipril Indirect via Ang II inhibitionNegligible direct antioxidant activity in vitro.[7]
Quinapril Indirect via Ang II inhibitionNegligible direct antioxidant activity in vitro; Reduces 8-isoprostane and increases SOD activity in vivo.[13][7][9]

Table 2: Comparative Antioxidant Properties of Different ACE Inhibitors.

Effects on Endothelial Function

Endothelial dysfunction is an early marker for atherosclerosis and is characterized by impaired vasodilation, primarily due to reduced bioavailability of nitric oxide (NO). ACE inhibitors improve endothelial function by preventing angiotensin II-mediated NO degradation and by increasing bradykinin levels, which stimulates NO production.

The lipophilicity of ACE inhibitors appears to play a role in their effectiveness on endothelial function, likely by influencing tissue penetration. A prospective study comparing the lipophilic enalapril with the hydrophilic lisinopril in newly diagnosed hypertensive patients found that while both drugs lowered blood pressure equally, only enalapril significantly improved endothelial function as measured by flow-mediated dilation (FMD).[14][15][16] this compound and ramipril have also demonstrated significant benefits. This compound has been shown to be more effective than several other ACE inhibitors, including enalapril, ramipril, and quinapril, at increasing endothelial nitric oxide synthase (eNOS) expression and activity in vivo.[17][18] Furthermore, this compound was superior to ramipril, quinapril, trandolapril, and enalapril in reducing endothelial cell apoptosis in an in vivo rat model.[19]

ACE InhibitorLipophilicityEffect on Flow-Mediated Dilation (FMD)Other Endothelial EffectsReference
This compound HighImprovementSuperior increase in eNOS expression/activity and reduction of endothelial apoptosis compared to other ACEIs.[19][17][18][20]
Ramipril ModerateImprovementReduces endothelial apoptosis.[19][20]
Enalapril LipophilicSignificant ImprovementSuperior to hydrophilic lisinopril.[14][15][16]
Lisinopril HydrophilicNo Significant Improvement-[14][15][16]
Quinapril High-Less effective at reducing endothelial apoptosis than this compound.[19]

Table 3: Comparative Effects of Different ACE Inhibitors on Endothelial Function.

Signaling Pathways

The pleiotropic effects of ACE inhibitors stem from their dual action on the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System. By inhibiting ACE, they not only decrease the production of the vasoconstrictor and pro-inflammatory molecule Angiotensin II but also prevent the breakdown of the vasodilator bradykinin. The accumulation of bradykinin leads to the activation of bradykinin B2 receptors on endothelial cells, stimulating the production of nitric oxide (NO) and prostacyclin, which mediate many of the beneficial vascular effects.[21][22][23][24]

ACE_Inhibitor_Pleiotropic_Effects Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen:e->AngI:w Renin Renin Renin AngII Angiotensin II AngI:e->AngII:w ACE ACE ACE AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction Inflammation Oxidative Stress Fibrosis AT1R->Vasoconstriction Activates Kininogen Kininogen Bradykinin Bradykinin Kininogen:e->Bradykinin:w Kallikrein Kallikrein Kallikrein B2R B2 Receptor Bradykinin->B2R Inactive Inactive Peptides Bradykinin:e->Inactive:w ACE NO Nitric Oxide (NO) Prostacyclin B2R->NO Activates Vasodilation Vasodilation Anti-inflammatory Antioxidant Anti-thrombotic NO->Vasodilation Promotes ACEi ACE Inhibitors ACEi->ACE Inhibits ELISA_Workflow A 1. Coat Plate with Capture Ab B 2. Block Non-specific Sites A->B C 3. Add Samples & Standards B->C D 4. Add Biotinylated Detection Ab C->D E 5. Add Streptavidin-HRP (Enzyme) D->E F 6. Add Substrate (Color Development) E->F G 7. Add Stop Solution & Read Plate (OD) F->G TBARS_Workflow A 1. Prepare Samples & MDA Standards B 2. Add Acid Reagent & TBA Reagent A->B C 3. Incubate at 95°C (e.g., 60 min) B->C D 4. Cool on Ice to Stop Reaction C->D E 5. Centrifuge to Pellet Debris D->E F 6. Transfer Supernatant to New Plate/Cuvette E->F G 7. Read Absorbance at 532 nm F->G FMD_Workflow A 1. Patient Rest & Preparation B 2. Baseline Ultrasound (Measure Artery Diameter) A->B C 3. Inflate Forearm Cuff (Induce Ischemia for 5 min) B->C D 4. Deflate Cuff (Induce Reactive Hyperemia) C->D E 5. Post-Deflation Ultrasound (Measure Peak Diameter) D->E F 6. Calculate % FMD E->F

References

Perindopril in Specific Patient Subpopulations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Perindopril's performance against other therapeutic alternatives in key patient subpopulations. The information is supported by data from major clinical trials, with a focus on hypertension, stable coronary artery disease, and heart failure.

I. Comparative Efficacy and Safety

The following tables summarize the key efficacy and safety data for this compound in comparison to placebo and other active treatments in different patient cohorts.

Table 1: this compound in Stable Coronary Artery Disease (EUROPA Trial)[1][2][3][4]
OutcomeThis compound (n=6110)Placebo (n=6108)Relative Risk Reduction (RRR)p-value
Primary Endpoint
Cardiovascular death, MI, or cardiac arrest8.0%9.9%20%0.0003
Secondary Endpoints
Fatal or non-fatal myocardial infarction3.9%5.4%24%<0.001
Cardiovascular death3.5%3.9%14%0.107
Hospitalization for heart failure1.6%2.8%39%<0.001
Table 2: this compound-Based vs. Atenolol-Based Therapy in Hypertension (ASCOT-BPLA Trial)[5][6][7]
OutcomeAmlodipine ± this compound (n=9639)Atenolol ± Bendroflumethiazide (n=9618)Hazard Ratio (HR)p-value
Primary Endpoint
Non-fatal MI and fatal CHD4.6%5.1%0.900.1052
Secondary Endpoints
All-cause mortality7.8%8.9%0.890.025
Total cardiovascular events and procedures13.6%16.0%0.84<0.0001
Fatal and non-fatal stroke3.4%4.5%0.770.0003
New-onset diabetes5.7%8.0%0.70<0.0001
Table 3: this compound vs. Enalapril in Hypertensive Patients[8][9][10][11]
ParameterThis compound (4-8 mg/day)Enalapril (10-20 mg/day)Notes
Blood Pressure Reduction (mmHg)
24-h Systolic BP-22-11This compound showed a greater reduction in a study of overweight/obese hypertensive patients.[1]
24-h Diastolic BP-13-6This compound showed a greater reduction in a study of overweight/obese hypertensive patients.[1]
Trough-to-Peak Ratio (SBP/DBP) 0.97 / 0.810.77 / 0.67Suggests a more sustained 24-hour blood pressure control with this compound.[2]
Metabolic Effects
Leptin Reduction30%2%In overweight/obese hypertensive patients, this compound led to a significant reduction in leptin.[1]
Table 4: this compound in Elderly Patients with Heart Failure (PEP-CHF Trial)[13][14]
OutcomeThis compound (n=424)Placebo (n=426)Hazard Ratio (HR)p-value
Primary Endpoint (Overall Follow-up)
All-cause mortality or unplanned HF hospitalization23.6%25.1%0.920.55
Primary Endpoint at 1 Year
All-cause mortality or unplanned HF hospitalization10.8%15.3%0.690.055
Secondary Endpoint at 1 Year
Unplanned hospitalization for heart failure8.0%12.4%0.630.033

II. Experimental Protocols

EUROPA (European Trial on Reduction of Cardiac Events with this compound in Stable Coronary Artery Disease)[1][2][3][4]
  • Objective: To assess whether this compound reduces cardiovascular risk in patients with stable coronary artery disease without clinical heart failure.

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population: 12,218 patients with documented stable coronary artery disease (previous myocardial infarction, coronary revascularization, angiographic evidence of coronary artery disease, or a positive stress test).

  • Intervention: After a 4-week run-in period with open-label this compound, patients were randomly assigned to receive this compound 8 mg once daily or a matching placebo.

  • Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, or resuscitated cardiac arrest.

  • Duration: The mean follow-up was 4.2 years.

ASCOT-BPLA (Anglo-Scandinavian Cardiac Outcomes Trial - Blood Pressure-Lowering Arm)[5][6][7]
  • Objective: To compare the effects of a newer antihypertensive regimen (amlodipine ± this compound) with an older regimen (atenolol ± bendroflumethiazide) on major cardiovascular events in hypertensive patients.

  • Study Design: A multicenter, randomized, open-label trial with a 2x2 factorial design.

  • Patient Population: 19,257 hypertensive patients with at least three other cardiovascular risk factors.

  • Intervention: Patients were randomized to receive either amlodipine 5-10 mg (with the addition of this compound 4-8 mg as required) or atenolol 50-100 mg (with the addition of bendroflumethiazide 1.25-2.5 mg as required) to achieve target blood pressure.

  • Primary Endpoint: The primary endpoint was the composite of non-fatal myocardial infarction and fatal coronary heart disease.

  • Duration: The trial was stopped prematurely after a median follow-up of 5.5 years due to a significant mortality benefit in the amlodipine-based regimen group.

III. Signaling Pathway and Experimental Workflow

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound is a prodrug that is hydrolyzed to its active metabolite, perindoprilat. Perindoprilat competitively inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By blocking the production of angiotensin II, this compound leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention. Additionally, the inhibition of ACE leads to an increase in bradykinin levels, which contributes to the vasodilatory effect.

RAAS_Pathway cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Inactive_Fragments Inactive Fragments This compound This compound This compound->ACE Inhibits This compound->Inactive_Fragments Prevents Degradation AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention Bradykinin Bradykinin Bradykinin->Inactive_Fragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation EUROPA_Workflow Screening Patient Screening (n=13,655) Stable CAD Run_in 4-Week Open-Label This compound Run-in Screening->Run_in Randomization Randomization (n=12,218) Run_in->Randomization Group_A This compound 8 mg/day (n=6,110) Randomization->Group_A Arm A Group_B Placebo (n=6,108) Randomization->Group_B Arm B Follow_up Follow-up (Mean 4.2 years) Group_A->Follow_up Group_B->Follow_up Endpoint Primary Endpoint Analysis: CV Death, MI, or Cardiac Arrest Follow_up->Endpoint

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Perindopril

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe handling of active pharmaceutical ingredients like Perindopril is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment.

This compound is an angiotensin-converting enzyme (ACE) inhibitor, and while therapeutically beneficial, it requires careful handling in a laboratory setting to avoid potential health risks.[1][2] Exposure can lead to skin and eye irritation, and it may cause respiratory irritation.[3] Furthermore, this compound is classified as a substance that may damage fertility or an unborn child.[4][5] Therefore, adherence to strict safety protocols is crucial.

Personal Protective Equipment (PPE)

The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound, based on safety data sheets.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile). For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is suitable.[6]To prevent skin contact. Contaminated gloves should be replaced immediately.[6]
Eye Protection Tightly fitting safety goggles or chemical splash-resistant safety glasses with side protection.[3][7]To protect eyes from dust particles and splashes.
Respiratory Protection A dust respirator or a full-face respirator should be used if exposure limits are exceeded or if dust formation is likely.[5][6] A NIOSH (US) or CEN (EU) approved respirator is recommended.[8]To prevent inhalation of airborne particles.
Body Protection A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[9] Fire/flame resistant and impervious clothing should be worn.[5][7]To protect skin and clothing from contamination.

Operational Plan for Handling this compound

A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the key steps from preparation to disposal.

Perindopril_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Spill & Area Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare a Designated, Well-Ventilated Area prep_ppe->prep_area handling_weigh Weigh/Handle this compound (Avoid Dust Generation) prep_area->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve cleanup_spill Clean Spills Immediately (Use Wet Wipes or HEPA Vacuum) handling_dissolve->cleanup_spill After Handling/In Case of Spill cleanup_area Decontaminate Work Surfaces cleanup_spill->cleanup_area disposal_waste Collect Waste in a Labeled, Sealed Container cleanup_area->disposal_waste After Cleanup disposal_procedure Dispose of Waste According to Institutional and Local Regulations disposal_waste->disposal_procedure

This compound Handling and Disposal Workflow

Detailed Methodologies

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area.[5] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Avoiding Dust: this compound is often a crystalline solid.[6] Procedures should be designed to avoid the generation of dust. If there is a risk of dust formation, use appropriate respiratory protection.[6]

  • Personal Hygiene: Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after handling, even if gloves were worn.[4][7]

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] It should be stored locked up and away from incompatible materials such as oxidizing agents.[4][6]

Accidental Release Measures:

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Ensure proper PPE is worn.[6]

    • Use dry clean-up procedures and avoid generating dust.[6]

    • Gently sweep or vacuum up the spilled material. The vacuum cleaner must be fitted with a HEPA filter.[6]

    • Alternatively, dampen the spilled material with water to prevent dusting before sweeping.[6]

    • Place the collected material into a suitable, labeled container for disposal.[6]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[6]

    • Ensure the area is well-ventilated.

    • Only personnel with appropriate PPE and training should handle the cleanup.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Collection: All waste materials, including unused this compound, contaminated gloves, wipes, and containers, should be collected in a suitable, clearly labeled, and sealed container.[6]

  • Disposal Regulations: Dispose of the waste in accordance with all applicable local, regional, national, and international regulations.[4][7] This may involve using a licensed hazardous material disposal company.[7]

  • Prohibited Disposal Methods: Do not let the chemical enter drains or the environment.[5] Do not flush unwanted this compound unless specifically instructed to do so by institutional guidelines, which is generally not recommended for chemical waste in a laboratory setting.[10][11]

By adhering to these safety and logistical guidelines, laboratory professionals can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment for everyone.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。